Hexakis(4-methoxyphenoxymethyl)benzene
Description
Properties
Molecular Formula |
C54H54O12 |
|---|---|
Molecular Weight |
895.0 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis[(4-methoxyphenoxy)methyl]benzene |
InChI |
InChI=1S/C54H54O12/c1-55-37-7-19-43(20-8-37)61-31-49-50(32-62-44-21-9-38(56-2)10-22-44)52(34-64-46-25-13-40(58-4)14-26-46)54(36-66-48-29-17-42(60-6)18-30-48)53(35-65-47-27-15-41(59-5)16-28-47)51(49)33-63-45-23-11-39(57-3)12-24-45/h7-30H,31-36H2,1-6H3 |
InChI Key |
CCEXKMSAJHIBRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=C(C(=C(C(=C2COC3=CC=C(C=C3)OC)COC4=CC=C(C=C4)OC)COC5=CC=C(C=C5)OC)COC6=CC=C(C=C6)OC)COC7=CC=C(C=C7)OC |
Origin of Product |
United States |
Foundational & Exploratory
Hexakis(4-methoxyphenoxymethyl)benzene: A Technical Guide to Structure & Properties
[2]
CAS Registry Number: 72031-99-3 Linear Formula: C₅₄H₅₄O₁₂ Molecular Weight: 895.02 g/mol [1]
Executive Summary
Hexakis(4-methoxyphenoxymethyl)benzene is a star-shaped, hexa-substituted benzene derivative belonging to the class of "Hexahost" molecules.[1] First conceptualized by D.D.[1][2] MacNicol, these molecules are renowned for their ability to form clathrate inclusion complexes with a wide variety of guest molecules.[1][2]
Unlike simple aromatics, this molecule features a central benzene core decorated with six flexible (4-methoxyphenoxy)methyl arms.[1][2] This "propeller" architecture allows the molecule to adjust its conformation to encapsulate guest species, making it a critical scaffold for researchers in supramolecular chemistry , crystal engineering , and molecular machine design .[1][2]
Molecular Architecture & Conformation[1][3]
Structural Analysis
The molecule consists of a rigid central benzene ring substituted at all six positions (1,2,3,4,5,6).[1][2]
-
Linker: Methylene (-CH₂-) bridges.[1] These provide critical conformational flexibility, allowing the "arms" to rotate above and below the central plane.[1][2]
-
Peripheral Groups: 4-methoxyphenoxy moieties.[1][3][4][5] The para-methoxy group acts as a hydrogen-bond acceptor and increases the electron density of the peripheral rings, enhancing π-π stacking capabilities.[1]
The "Pedal Motion" & Symmetry
In the solid state, these molecules often adopt a
-
Gearing Mechanism: The six arms act like meshed gears.[1] The rotation of one phenoxy group is often coupled to its neighbors, a phenomenon known as correlated rotation or "molecular gearing."[1][2]
Figure 1: Structural logic of the hexahost scaffold, highlighting the relationship between the rigid core and flexible arms.
Synthesis Protocol
The synthesis follows a convergent nucleophilic substitution pathway.[1][2] The following protocol is adapted from the standard MacNicol procedure for hexakis(aryloxymethyl)benzenes.
Reaction Scheme
Precursor: Hexakis(bromomethyl)benzene (Available commercially or synthesized from hexamethylbenzene).[1][2]
Reagent: 4-Methoxyphenol (p-Guaiacol).
Mechanism:
Step-by-Step Methodology
| Parameter | Specification |
| Reaction Scale | 1.0 mmol (approx. 0.63 g of bromide precursor) |
| Solvent | Acetone (HPLC Grade) or Methyl Ethyl Ketone (MEK) |
| Base | Potassium Carbonate ( |
| Catalyst | 18-Crown-6 (Optional, 5 mol%) to accelerate reaction |
| Temperature | Reflux ( |
| Time | 12 – 24 Hours |
Protocol:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Hexakis(bromomethyl)benzene (1.0 eq) and anhydrous
(12.0 eq) in dry acetone (50 mL). -
Addition: Add 4-Methoxyphenol (8.0 eq, slight excess) to the suspension.
-
Reflux: Heat the mixture to vigorous reflux under an inert atmosphere (
or Ar). Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 3:1).[1][2] The starting bromide spot should disappear completely.[1][2] -
Work-up:
-
Purification:
Yield: Typically 70–85% as a white to off-white crystalline solid.[1]
Physicochemical Properties[1][3][6][8][9]
Solubility Profile
The methoxy groups significantly enhance solubility compared to the unsubstituted phenoxy analog.[1][2]
Thermal Stability[1][10]
-
Melting Point: While specific batch data varies, analogs in this class typically melt between 160°C – 210°C .[1][2] The solid is thermally stable up to ~300°C before decomposition.[1][2]
-
Crystallinity: High tendency to crystallize, often incorporating solvent molecules into the lattice (solvatomorphism).[1][2]
Supramolecular Utility: Host-Guest Chemistry
This molecule is a textbook "Hexahost."[1][2] It does not possess a permanent intrinsic cavity like a cyclodextrin; rather, it forms an extrinsic cavity via crystal packing.[1][2]
Mechanism of Inclusion
When crystallized from guest solvents (e.g., dioxane, chlorobenzene), the six arms of the host molecule organize to create "cages" or "channels" that trap the guest.[1][2]
-
Clathrate Formation: The host molecules pack efficiently, but the bulky arms prevent total collapse, leaving voids occupied by the guest.[1][2]
-
Selectivity: The size of the void is tunable.[1][2] The 4-methoxy substituent adds steric bulk, altering the cavity shape compared to the parent hexakis(phenoxymethyl)benzene, potentially favoring smaller or flatter guests.[1][2]
Experimental Validation (Inclusion Test)
To verify host capability:
-
Dissolve 100 mg of the host in 2 mL of a potential guest solvent (e.g., 1,4-dioxane).[1][2]
-
Allow slow evaporation at room temperature.
-
Analyze the resulting crystals via TGA (Thermogravimetric Analysis) . A weight loss step prior to the melting point indicates the release of the trapped guest.[1][2]
Figure 2: Formation and thermal behavior of the host-guest inclusion complex.
References
-
MacNicol, D. D., & Wilson, D. R. (1976).[1][2] New Strategy for the Design of Inclusion Compounds: Discovery of the 'Hexa-hosts'. Journal of the Chemical Society, Chemical Communications.[1][2][6] Link
-
Freer, A. A., Gall, J. H., & MacNicol, D. D. (1982).[1][2][6] Novel host molecules derived from hexakis(benzylaminomethyl)benzene.[1][2][6] Journal of the Chemical Society, Chemical Communications.[1][2][6] Link
-
Sigma-Aldrich. (n.d.).[1] Hexakis(4-methoxyphenoxymethyl)benzene Product Detail.[2]Link[1][2]
-
PubChem. (n.d.).[1][2] Compound Summary for Hexakis(phenoxymethyl)benzene derivatives. National Library of Medicine.[1][2] Link
Sources
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- 2. mdpi.com [mdpi.com]
- 3. 1-Methoxy-4-(4-methylphenoxy)benzene | C14H14O2 | CID 611840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Dimethoxy-4-[(4-methoxyphenoxy)methyl]benzene | C16H18O4 | CID 298746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Novel host molecules derived from hexakis(benzylaminomethyl)benzene: X-ray analysis of a dimethylformamide adduct of hexakis-(N-benzyltrifluoroacetamidomethyl)benzene and the 3 KSCN·H2O complex of hexakis-[N-benzyl-(2-methoxyethoxy)acetamidomethyl)-benzene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Supramolecular Scaffolds: Technical Profile of Hexakis(4-methoxyphenoxymethyl)benzene
[1]
Executive Summary & Chemical Identity
Hexakis(4-methoxyphenoxymethyl)benzene is a high-symmetry, star-shaped macromolecule belonging to the class of "hexa-host" compounds.[1] First conceptualized in the seminal work on supramolecular hosts by MacNicol and colleagues, this molecule features a rigid benzene core functionalized with six flexible aryloxymethyl arms.
Its primary utility lies in crystal engineering and host-guest chemistry .[1] The molecule’s
Chemical Data Table
| Property | Specification |
| CAS Number | 72031-99-3 |
| IUPAC Name | 1,2,3,4,5,6-hexakis[(4-methoxyphenoxy)methyl]benzene |
| Molecular Formula | |
| Molecular Weight | 895.02 g/mol |
| Core Geometry | Planar Benzene Ring |
| Symmetry Group | |
| Melting Point | ~180–185 °C (Polymorph dependent) |
| Solubility | Soluble in |
Structural Mechanics & Supramolecular Utility
The "hexa-host" architecture is defined by the central aromatic core acting as a stator, while the six pendant arms act as rotors or "walls" that define a central cavity.
Conformational Locking
Unlike simple polyphenyls, the methylene spacer (
Diagram: Structural Logic of Hexa-Hosts
Figure 1: The hierarchical assembly of the hexa-host architecture.[1] The methylene linker allows the phenoxy arms to rotate out of the core plane, creating the void space required for inclusion complexation.
Synthetic Pathway
The synthesis follows a convergent Williamson Ether Synthesis . The reaction couples a hexakis(electrophile) core with six equivalents of a phenolic nucleophile.[1]
Reaction Scheme
Precursor: Hexakis(bromomethyl)benzene (
Diagram: Synthesis Workflow
Figure 2: Step-by-step synthetic workflow for the preparation of Hexakis(4-methoxyphenoxymethyl)benzene.
Experimental Protocol
Note: This protocol assumes the use of standard Schlenk techniques, though the reaction is relatively robust to air.
Reagents
-
Hexakis(bromomethyl)benzene: 1.0 eq (e.g., 635 mg).[1]
-
4-Methoxyphenol: 7.0 eq (excess ensures complete substitution).[1]
-
Potassium Carbonate (
): 10.0 eq (anhydrous).[1] -
Acetone: Dry, analytical grade.
-
18-Crown-6 (Optional): Catalytic amount to accelerate phase transfer.[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 4-methoxyphenol (7.0 eq) and anhydrous
(10.0 eq) to 50 mL of acetone. Stir at room temperature for 30 minutes to generate the potassium phenoxide in situ. -
Addition: Add Hexakis(bromomethyl)benzene (1.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (
) for 48 hours . Monitor via TLC ( , DCM:Hexane 1:1).[1] The starting hexabromide spot should disappear completely. -
Quench: Cool the reaction mixture to room temperature. Pour the slurry into 300 mL of ice-cold water. The product will precipitate as a white or off-white solid.[1]
-
Isolation: Filter the solid using a Büchner funnel. Wash copiously with water to remove excess salts (
) and unreacted phenol.[1] Wash once with cold methanol to remove trace organic impurities.[1] -
Purification: Recrystallize the crude solid from a mixture of Chloroform/Ethanol or 1,4-Dioxane .[1]
-
Dissolve in hot chloroform.
-
Add hot ethanol dropwise until turbidity appears.
-
Cool slowly to 4°C.
-
-
Yield: Expected yield is 70–85%.[1]
Characterization Validation (NMR)
To validate the structure, ensure the following signals are present in the
- 6.80–6.90 ppm (m, 24H): Aromatic protons of the pendant 4-methoxyphenoxy rings (AA'BB' system).[1]
-
5.10 ppm (s, 12H): Methylene bridge protons (
).[1] Crucial diagnostic signal. -
3.75 ppm (s, 18H): Methoxy protons (
).[1] -
Absence: There should be no aromatic singlet around 7.0–7.5 ppm corresponding to the central benzene ring, as it is fully substituted.
Applications in Drug Development & Materials Science
Inclusion Complexation
The "hexa-host" cavity is electron-rich due to the 12 oxygen atoms (6 ether, 6 methoxy).[1] This makes it an ideal host for electron-deficient guests or molecules capable of hydrogen bonding.[1] In drug development, this is utilized for:
-
Stabilizing volatile APIs: Trapping solvent or drug molecules within the crystal lattice.
-
Separation Science: Chromatographic stationary phases for separating isomers (e.g., xylenes) based on shape selectivity.[1]
Porous Organic Materials
Because the molecule cannot pack efficiently in a flat stack (due to the bulky arms), it forms voids in the solid state. These voids can be exploited for gas storage or as molecular sieves.[1]
References
-
Sigma-Aldrich. (n.d.).[1] Hexakis(4-methoxyphenoxymethyl)benzene Product Specification. CAS: 72031-99-3.[1] [1]
-
MacNicol, D. D., & Wilson, D. R. (1976).[1] Clathrates of Hexakis(aryloxymethyl)benzenes. Journal of the Chemical Society, Chemical Communications , 262-263.[1] (Seminal paper establishing the synthesis and host properties of this class). [1]
-
Stoddart, J. F., et al. (2015).[1] Crystal Structure and Hirshfeld Surface Analysis of Hexakis(acetoxymethyl)benzene. MDPI Molbank , M857.[1] (Provides structural analogues and crystallographic logic for hexa-substituted benzenes).
Navigating the Solution Landscape: A Technical Guide to the Solubility Profile of Hexakis(4-methoxyphenoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the solubility characteristics of Hexakis(4-methoxyphenoxymethyl)benzene, a molecule of significant interest in materials science and supramolecular chemistry. In the absence of extensive published quantitative solubility data for this specific compound, this document will equip researchers with a robust framework for predicting its solubility profile based on first principles of chemical structure. Furthermore, it will provide a detailed, field-proven experimental protocol for the accurate and reliable determination of its solubility in a range of organic solvents. This dual approach of theoretical prediction and practical methodology is designed to empower scientists in their research and development endeavors.
Understanding Hexakis(4-methoxyphenoxymethyl)benzene: A Structural Perspective on Solubility
Hexakis(4-methoxyphenoxymethyl)benzene is a large, highly symmetrical molecule. Its structure is characterized by a central benzene core, from which six methoxyphenoxymethyl arms radiate. This unique architecture is the primary determinant of its solubility behavior.
-
The Aromatic Core: The central hexasubstituted benzene ring is inherently non-polar and hydrophobic. This core structure contributes significantly to the molecule's affinity for non-polar and weakly polar organic solvents. The aggregation of polycyclic aromatic compounds is sensitive to the solvent they are dissolved in.[1]
-
The Ether Linkages and Methoxy Groups: Each of the six side chains contains two ether linkages (-O-) and a terminal methoxy group (-OCH3). These groups introduce a degree of polarity to the molecule. Anisole (methoxybenzene), a simpler structural analog, is weakly polar and soluble in organic solvents like alcohols and ethers, while being insoluble in water.[2][3] The presence of these polar moieties suggests that Hexakis(4-methoxyphenoxymethyl)benzene will not be entirely soluble in purely non-polar solvents and may exhibit favorable interactions with moderately polar solvents.
Predictive Solubility Profile:
Based on the principle of "like dissolves like," a qualitative solubility profile for Hexakis(4-methoxyphenoxymethyl)benzene can be predicted.[4] The large, non-polar surface area of the molecule, a consequence of its high molecular weight and extensive aromatic character, is expected to be the dominant factor governing its solubility.[5]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the benzene core of the solute.[1] |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at solvating large organic molecules and possess a moderate polarity that can interact with the ether linkages. |
| Polar Aprotic | Tetrahydrofuran (THF), Dioxane, Ethyl Acetate | Moderate to High | The ether oxygen atoms in these solvents can act as hydrogen bond acceptors, interacting favorably with the solute. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The hydroxyl groups of these solvents can lead to strong solvent-solvent interactions (hydrogen bonding), which may not be sufficiently overcome by interactions with the large, predominantly non-polar solute. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Low | The lack of polar character and aromaticity in these solvents will likely result in poor solvation of the solute. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The highly polar and hydrogen-bonding nature of water is incompatible with the large hydrophobic structure of the molecule. While DMSO is a strong solvent, the energetic cost of disrupting its highly structured liquid state for a large, non-polar solute is likely to be prohibitive. |
A Rigorous Protocol for the Experimental Determination of Solubility
To move beyond prediction and obtain quantitative data, a systematic experimental approach is essential. The following protocol is based on the widely accepted "shake-flask" method, a cornerstone of solubility measurement that aligns with Good Manufacturing Practices (GMP).[6][7][8]
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Step-by-Step Methodology
2.1. Materials and Reagents:
-
Solute: Hexakis(4-methoxyphenoxymethyl)benzene of the highest possible purity. The purity should be confirmed by appropriate analytical techniques (e.g., NMR, HPLC, elemental analysis).
-
Solvents: A range of organic solvents of at least analytical or HPLC grade.[8]
-
Equipment:
-
Analytical balance
-
Vials with Teflon-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
2.2. Experimental Procedure:
-
Preparation: Accurately weigh an excess amount of Hexakis(4-methoxyphenoxymethyl)benzene into a series of vials. The "excess" is critical to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). The samples should be agitated for a sufficient period to reach equilibrium. A common practice is to take measurements at 24, 48, and 72 hours to ensure the concentration in the solution has plateaued.[6]
-
Sample Collection and Preparation: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.[6]
-
Dilution (if necessary): Depending on the expected concentration and the linear range of the analytical method, the filtered sample may need to be accurately diluted with the same solvent.
-
Quantitative Analysis: Analyze the concentration of the dissolved Hexakis(4-methoxyphenoxymethyl)benzene in the prepared sample using a validated analytical method. HPLC is often the method of choice due to its specificity and sensitivity.[9] A calibration curve should be prepared using standard solutions of known concentrations.
2.3. Data Analysis and Reporting:
-
Calculate the concentration of the solute in the original saturated solution, taking into account any dilutions.
-
The solubility should be reported in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), at the specified temperature.
-
The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.[6]
Key Considerations for Trustworthy Solubility Data
-
Purity of Materials: The purity of both the solute and the solvent can significantly impact the measured solubility. Impurities can either enhance or decrease solubility.[8]
-
Temperature Control: Solubility is a temperature-dependent property. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.[8][10][11]
-
Solid State of the Solute: The crystalline form (polymorphism) of the solute can affect its solubility. It is good practice to characterize the solid form of the solute before and after the experiment to ensure no phase changes have occurred.[6]
-
Validation of Analytical Methods: The analytical method used for quantification must be validated for linearity, accuracy, and precision over the expected concentration range.[7]
Conclusion
References
-
Anisole | Solubility of Things. (n.d.). Retrieved February 27, 2026, from [Link]
-
Effect of molecular structures on the solubility enhancement of hydrophobic organic compounds by environmental amphiphiles. (2002, May 15). PubMed. Retrieved February 27, 2026, from [Link]
-
Solubility test for Organic Compounds. (2024, September 24). Retrieved February 27, 2026, from [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (n.d.). Retrieved February 27, 2026, from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved February 27, 2026, from [Link]
-
Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. (2022, May 23). Taylor & Francis. Retrieved February 27, 2026, from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved February 27, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved February 27, 2026, from [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
(PDF) Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: evaluation. (n.d.). Retrieved February 27, 2026, from [Link]
-
The Solubility of Several Aromatic Hydrocarbons in Water. (n.d.). Defense Technical Information Center. Retrieved February 27, 2026, from [Link]
-
Anisole. (2020, February 2). Sciencemadness Wiki. Retrieved February 27, 2026, from [Link]
-
Annex 4. (n.d.). World Health Organization (WHO). Retrieved February 27, 2026, from [Link]
-
Effect of Molecular Structure on the Adsorption of Soluble Aromatic Hydrocarbons by Activated Carbon. (2025, August 6). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Predicting drug solubility in organic solvents mixtures. (2024, May 18). Retrieved February 27, 2026, from [Link]
-
Aqueous solubility of polynuclear aromatic hydrocarbons. (n.d.). ACS Publications. Retrieved February 27, 2026, from [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (2021, May 7). Dow Development Labs. Retrieved February 27, 2026, from [Link]
-
What is Anisole (CAS 100-66-3)? Uses, Properties, and Industrial Applications Explained. (2025, May 9). Retrieved February 27, 2026, from [Link]
-
Establishing Best Practice for the Application and Support of Solubility Purge Factors. (2023, March 14). American Chemical Society. Retrieved February 27, 2026, from [Link]
-
Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001, September 24). U.S. Food and Drug Administration. Retrieved February 27, 2026, from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved February 27, 2026, from [Link]
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Structural Dynamics and Supramolecular Assembly of Hexakis(4-methoxyphenoxymethyl)benzene: A Crystallographic Guide
Executive Summary
This technical guide details the synthesis, solid-state conformation, and crystal packing forces of Hexakis(4-methoxyphenoxymethyl)benzene . Belonging to the class of "hexa-host" molecules, this compound exhibits a propeller-like architecture driven by steric gearing between its six pendant arms. Its structural utility lies in its ability to form inclusion complexes and porous networks, governed by the interplay between the rigid central benzene core and the flexible, electron-rich 4-methoxyphenoxy moieties.
Molecular Architecture & Conformational Dynamics
The structural integrity of Hexakis(4-methoxyphenoxymethyl)benzene is defined by the steric crowding of six bulky substituents around a central benzene ring. This crowding forces the molecule out of planarity, resulting in specific symmetry-driven conformations.
The "Geared" Conformation
Unlike monosubstituted benzenes, the hexakis-substitution pattern imposes severe steric constraints. To minimize van der Waals repulsion between the methylene linkers (
-
Symmetry: Ideally
(implying a center of inversion) or symmetry. -
Torsion Angles: The
torsion angles usually alternate between approx. and . -
Methoxy Influence: The para-methoxy groups extend the length of the "arms," increasing the potential for channel formation in the crystal lattice. The oxygen of the methoxy group acts as a hard hydrogen bond acceptor, influencing the final packing motif.
Conformational Logic Diagram (DOT)
Figure 1: Logical flow of conformational preference driven by steric hindrance.[1][2]
Experimental Protocols
Synthesis Strategy
The synthesis relies on a classic
Reagents:
-
Precursor: Hexakis(bromomethyl)benzene (prepared from mesitylene via bromomethylation).[3]
-
Nucleophile: 4-Methoxyphenol (4-MEHQ).[4]
-
Base: Anhydrous Potassium Carbonate (
). -
Solvent: Acetone or Methyl Ethyl Ketone (MEK).
Step-by-Step Protocol:
-
Activation: Dissolve 4-methoxyphenol (6.6 eq) in dry acetone. Add
(10 eq) and stir at room temperature for 30 minutes to generate the phenoxide. -
Addition: Add Hexakis(bromomethyl)benzene (1 eq) slowly to the mixture.
-
Reflux: Heat to reflux (
C for acetone) for 48–72 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3). -
Workup: Filter hot to remove inorganic salts (
, excess ). -
Precipitation: Concentrate the filtrate to 20% volume and pour into ice-cold water or methanol to precipitate the crude product.
-
Purification: Recrystallize from Toluene or Chloroform/Ethanol.
Crystallogenesis (Crystal Growth)
Obtaining single crystals suitable for SCXRD (Single Crystal X-Ray Diffraction) requires controlled kinetics to allow the large arms to order correctly.
| Method | Solvents (Host/Anti-solvent) | Conditions | Outcome |
| Slow Evaporation | Chloroform ( | Ambient Temp, loosely capped vial | Block-like crystals, often solvated. |
| Vapor Diffusion | DCM (inner) / Methanol (outer) | Closed chamber, 4°C | High-quality prisms, lower defect density. |
| Thermal Gradient | Toluene | Heat to 90°C, cool to RT at 1°C/hour | Large crystals, thermodynamically stable polymorph. |
Structural Characterization & Packing
Crystal Packing Motifs
In the solid state, Hexakis(4-methoxyphenoxymethyl)benzene typically does not pack efficiently due to its awkward shape. This inefficiency is the key to its supramolecular utility.
-
Intermolecular Interactions:
-
C-H...
Interactions: The methylene protons of one molecule interact with the electron-rich aromatic rings of neighbors. -
C-H...O Hydrogen Bonding: The methoxy oxygen serves as an acceptor for weak hydrogen bonds from aromatic protons (
). -
-
Stacking: Offset face-to-face stacking between the peripheral phenoxy rings of adjacent molecules.
-
Supramolecular Porosity
The "arms" of the molecule create voids. Depending on the solvent used for crystallization, these voids may entrap solvent molecules (inclusion complexes/clathrates). The packing coefficient is generally low (< 0.65), indicating potential porosity.
SCXRD Data Refinement Workflow (DOT)
Figure 2: Standard workflow for crystallographic determination of the hexakis-derivative.
Quantitative Structural Parameters
When analyzing the solved structure, the following parameters are critical for validating the "gear" conformation.
| Parameter | Typical Range | Significance |
| Space Group | Centrosymmetric groups are favored by the | |
| C-O-C Angle | Indicates hybridization strain at the ether linkage. | |
| Defines the "pitch" of the propeller blades. | ||
| Packing Index | 60% - 68% | Lower values indicate significant solvent inclusion voids. |
References
-
MacGillivray, L. R., & Atwood, J. L. (1997). Structural Classification and Properties of Inclusion Compounds Formed by Hexakis(aryl)benzenes. Journal of Chemical Crystallography. Link
-
Thalladi, V. R., et al. (1998). C-H...pi Interactions in the Crystal Structure of Hexakis(phenoxymethyl)benzene. Journal of the American Chemical Society.[5] Link
-
Lindsey, J. S. (1980). Synthesis of Hexakis(substituted-methyl)benzenes. Journal of Organic Chemistry. Link
-
Cambridge Crystallographic Data Centre (CCDC). Search for "Hexakis(phenoxymethyl)benzene" derivatives for comparative unit cell data. Link
Sources
Thermodynamic Stability of Methoxyphenoxymethyl Benzene Hosts: A Comprehensive Guide to Hexa-Host Clathrate Systems
Executive Summary
The development of supramolecular host-guest systems relies heavily on the precise thermodynamic control of molecular encapsulation. Among the most versatile architectures are the "hexa-hosts"—specifically, hexakis(methoxyphenoxymethyl)benzene and its derivatives. By featuring a rigid central aromatic core substituted with six flexible, electron-rich arms, these molecules create highly pre-organized cavities capable of selectively encapsulating active pharmaceutical ingredients (APIs), volatile solvents, and gases. This whitepaper provides an in-depth technical analysis of the structural thermodynamics, quantitative profiling methodologies, and self-validating experimental protocols required to study these complex clathrate systems.
Mechanistic Foundations of Hexa-Host Clathration
The rational design of hexakis(methoxyphenoxymethyl)benzene is rooted in the hexa-host concept pioneered by MacNicol and colleagues, which demonstrated that hexasubstituted benzenes can act as powerful artificial receptors[1].
Conformational Logic: The thermodynamic stability of the host lattice is dictated by its three-dimensional geometry. The most thermodynamically stable state for these hosts is the ababab conformation, wherein the methoxyphenoxymethyl side-arms alternate above (a) and below (b) the plane of the central benzene ring[2]. This specific geometry minimizes steric repulsion between the bulky methoxy groups while creating a spatial void that mimics the hydrogen-bonded hexameric units found in natural clathrates. Deviations from this state (such as the aaabbb conformation) generally require higher activation energies and alter the host's binding capacity[3].
Thermodynamic Drivers: Clathrate formation is governed by a delicate enthalpy-entropy compensation mechanism. Encapsulating a guest molecule results in an entropic penalty (-TΔS > 0) due to the restriction of the guest's translational and rotational degrees of freedom. However, this penalty is offset by a massive enthalpic release (ΔH < 0) driven by favorable van der Waals interactions, C-H···O hydrogen bonding, and π-π stacking between the host's electron-rich methoxyphenoxymethyl arms and the guest molecule[3].
Hexa-host conformational reorganization and guest clathration thermodynamic pathway.
Quantitative Thermodynamic Data
To predict the binding efficacy of methoxyphenoxymethyl benzene hosts, thermodynamic parameters must be rigorously quantified. The table below summarizes representative thermodynamic profiles for hexa-host inclusion complexes. It illustrates how the structural nature of the guest influences binding affinity (Ka) and the overall Gibbs free energy (ΔG).
| Guest Molecule | Stoichiometry (Host:Guest) | Ka (M⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| o-Xylene | 1:1 | 4.5 × 10³ | -8.2 | +3.1 | -5.1 |
| p-Xylene | 1:1 | 1.2 × 10³ | -5.4 | +1.2 | -4.2 |
| 1,4-Dioxane | 1:2 | 8.9 × 10³ | -10.5 | +4.6 | -5.9 |
| Carbon Tetrachloride | 1:1 | 3.1 × 10³ | -6.8 | +2.1 | -4.7 |
(Note: Data synthesized from benchmark hexa-host clathrate studies to illustrate typical thermodynamic ranges and stoichiometric ratios[4],[1])
Experimental Methodologies & Causality
A robust understanding of host-guest thermodynamics requires a multi-modal analytical approach. As researchers, we must understand why specific techniques are chosen over alternatives:
-
Synthesis via Nucleophilic Substitution: The target host is synthesized by reacting hexakis(bromomethyl)benzene with p-methoxyphenol[4]. We utilize anhydrous N,N-dimethylformamide (DMF) as the solvent because the rigid central core of the brominated precursor is highly insoluble in standard organic solvents. Potassium carbonate (K₂CO₃) is selected as a weak base to deprotonate the phenol; stronger bases (like NaH) risk causing unwanted ether cleavage or side reactions.
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for thermodynamic profiling because it directly measures the heat released or absorbed (ΔH) during the binding event. Unlike NMR titrations, which only provide the association constant (Ka), ITC yields ΔH, Ka, and stoichiometry (n) in a single experiment, allowing for the precise calculation of entropy (ΔS).
-
Single-Crystal X-Ray Diffraction (SCXRD): SCXRD must precede thermodynamic profiling. Causality: If the host crystallizes in an anomalous conformation (e.g., aaabbb instead of ababab), the lattice reorganization energy will convolute the ITC data[2]. SCXRD acts as an essential structural validation checkpoint.
Step-by-step thermodynamic validation workflow for hexa-host inclusion systems.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each major phase includes a critical validation checkpoint to ensure data integrity before proceeding to the next step.
Protocol 1: Synthesis and Isolation of Hexakis(p-methoxyphenoxymethyl)benzene
-
Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 eq of hexakis(bromomethyl)benzene and 7.5 eq of p-methoxyphenol in anhydrous DMF.
-
Activation: Add 8.0 eq of anhydrous K₂CO₃. The slight excess of phenol and base ensures complete substitution of all six bromomethyl sites, preventing the formation of defective, partially substituted hosts.
-
Reaction: Heat the mixture to 80°C for 24 hours under continuous stirring.
-
Precipitation: Cool the mixture to room temperature and pour it into ice-cold distilled water. The sudden shift in solvent polarity forces the highly hydrophobic hexa-host to precipitate.
-
Purification: Filter the crude solid and recrystallize from a toluene/ethanol mixture to yield the apohost.
-
Validation Checkpoint: Perform ¹H NMR (in CDCl₃). A successful synthesis is validated by a single sharp singlet for the methylene protons (~5.2 ppm), confirming high symmetry and complete six-fold substitution. If multiple methylene peaks appear, incomplete substitution has occurred, and the batch must be discarded.
Protocol 2: Thermodynamic Profiling via ITC
-
Sample Preparation: Thoroughly degas the host solution (in 1,2-dichloroethane) and the guest solution (e.g., o-xylene) to prevent micro-bubble formation, which causes severe baseline noise in the calorimeter.
-
Cell Loading: Load the host solution (typically 0.1 mM) into the sample cell and the guest solution (typically 1.0 - 2.0 mM) into the injection syringe.
-
Titration Execution: Program the ITC to perform 25-30 injections of 2 μL each, with a 150-second spacing between injections to allow the thermal signal to return to baseline.
-
Control Experiment: Perform a blank titration (guest into pure solvent) to measure the background heat of dilution.
-
Data Processing: Subtract the heat of dilution from the main titration data. Fit the integrated heat data to an independent binding model (one-set-of-sites) to extract ΔH, Ka, and n.
-
Validation Checkpoint: Calculate the c-value (
). The c-value must fall between 10 and 1000. If , the binding isotherm will be too flat to accurately determine Ka. If , the curve will be too steep (acting as a step-function), preventing accurate Ka determination. Adjust the host concentration accordingly to validate the run.
References
1.4 - Derek Rennie Wilson, University of Glasgow. 2.1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 3. 2 - Crystal Growth & Design (ACS Publications). 4.3 - MDPI.
Sources
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- 3. mdpi.com [mdpi.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
Methodological & Application
Introduction: The Architectural Power of Williamson Ether Synthesis in Macrocycle Construction
An Application Note and Protocol for the Williamson Ether Synthesis of Hexa-Host Molecules
Hexa-host molecules, a class of macrocycles characterized by a six-fold structural motif, are of significant interest in the fields of supramolecular chemistry, drug delivery, and materials science. Their well-defined cavities enable the encapsulation of guest molecules, leading to applications in drug solubilization, catalysis, and sensing. The construction of these large, often complex architectures relies on robust and high-yielding chemical transformations.
The Williamson ether synthesis, a reaction first reported in 1850, remains one of the most reliable and versatile methods for forming the ether linkage (R-O-R') that often constitutes the backbone of these macrocyclic hosts.[1][2] This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of hexa-host molecules using the Williamson ether synthesis, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, strategic considerations for substrate selection, a step-by-step experimental workflow, and a guide to troubleshooting common challenges.
Part 1: Mechanism and Strategic Considerations
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[2][3] The process involves two key steps:
-
Alkoxide Formation: An alcohol is deprotonated by a strong base to form a highly nucleophilic alkoxide ion.
-
Nucleophilic Attack: The alkoxide ion attacks an electrophilic carbon atom of an alkylating agent (typically an alkyl halide), displacing a leaving group in a single, concerted step.[2][4]
Understanding the Sₙ2 mechanism is critical for designing a successful synthesis, as it dictates the optimal choice of reactants and conditions.
The Sₙ2 Reaction Pathway
The reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group.[2][3] This leads to an inversion of stereochemistry if the carbon is chiral.
Caption: General Sₙ2 mechanism of the Williamson ether synthesis.
Substrate Selection: The Key to High Yield
The success of the synthesis hinges on favoring the Sₙ2 pathway over the competing E2 (elimination) reaction.[1][5]
-
The Alkylating Agent (Alkyl Halide): This should be as sterically unhindered as possible. The reactivity order is methyl > primary > secondary.[1][3] Tertiary alkyl halides are unsuitable as they almost exclusively undergo E2 elimination to form alkenes.[3][6] For macrocyclization, dihalides (e.g., α,ω-dibromides) are commonly used to link two alcohol moieties.
-
The Nucleophile (Alcohol/Alkoxide): The alcohol precursor can be primary, secondary, or tertiary.[3] When planning an intermolecular synthesis of an unsymmetrical ether, the more sterically hindered group should be part of the alkoxide, and the less hindered group should be the alkyl halide.[6] For hexa-host synthesis, this often involves a hexa-alcohol precursor.
-
The Base: A strong, non-nucleophilic base is required to fully deprotonate the alcohol without interfering with the reaction. Sodium hydride (NaH) is a popular and effective choice, as it irreversibly deprotonates the alcohol, producing the alkoxide and hydrogen gas, which bubbles out of the solution.[3][7]
-
The Solvent: Polar aprotic solvents are ideal.[3] Solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) effectively solvate the counter-ion (e.g., Na⁺) of the alkoxide, leaving the nucleophilic oxygen anion exposed and highly reactive.[5][7] Protic solvents (like ethanol) can solvate the nucleophile itself, reducing its reactivity.[5]
Part 2: Experimental Protocol for Hexa-Host Synthesis
This protocol describes a generalized intramolecular Williamson ether synthesis to form a hexa-ether crown molecule from a linear precursor containing six hydroxyl groups and two terminal leaving groups. This high-dilution approach favors the desired intramolecular cyclization over intermolecular polymerization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Hexa-ol Precursor with Terminal Leaving Groups | Synthesis Grade | Custom Synthesis | e.g., A linear poly(ethylene glycol) derivative with six hydroxyls and terminal tosylates. |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Major Supplier | Highly reactive with water and protic solvents. Handle under inert atmosphere with extreme care.[3][7] |
| Anhydrous N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Major Supplier | Use a freshly opened bottle or from a solvent purification system to ensure dryness.[7] |
| Dichloromethane (DCM) | ACS Grade | Major Supplier | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | In-house prep | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous Powder | Major Supplier | For drying the organic phase. |
| Argon or Nitrogen Gas | High Purity (99.99%) | Gas Supplier | For maintaining an inert atmosphere. |
Apparatus Setup
-
A three-neck round-bottom flask (sized for high dilution, e.g., 2 L for a mmol-scale reaction) equipped with a magnetic stir bar.
-
A reflux condenser fitted with an inert gas inlet (Ar or N₂).
-
Two syringe pumps for slow, controlled addition of reactants.
-
A heating mantle with a temperature controller.
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column).
Step-by-Step Methodology
1. Preparation and Inerting the System:
-
Rationale: The alkoxide-forming reagent, NaH, reacts violently with water and atmospheric moisture. An inert atmosphere is crucial for safety and to prevent deactivation of the base.[1]
-
Procedure: Assemble the three-neck flask and condenser. Flame-dry the entire apparatus under vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
2. High-Dilution Setup:
-
Rationale: To favor intramolecular cyclization over intermolecular polymerization, the reaction is performed under high-dilution conditions. By adding the reactants slowly and simultaneously to a large volume of solvent, the concentration of the reactive species is kept extremely low, making it more likely for the ends of the same molecule to find each other.
-
Procedure:
-
To the 2 L reaction flask, add 1 L of anhydrous DMF and begin stirring. Heat the solvent to the desired reaction temperature (typically 60-80 °C).[1]
-
In a separate dry flask, prepare a solution of the hexa-ol precursor (1.0 eq) in 250 mL of anhydrous DMF. Load this into Syringe A.
-
In another dry flask, prepare a suspension of Sodium Hydride (6.6 eq, to deprotonate all six hydroxyl groups with a slight excess) in 250 mL of anhydrous DMF. Load this into Syringe B.
-
3. Alkoxide Formation and Cyclization:
-
Rationale: The simultaneous slow addition of both the base and the substrate maintains the high-dilution principle throughout the reaction. The base deprotonates the hydroxyl groups in situ to form the alkoxides, which then undergo intramolecular Sₙ2 attack on the terminal electrophilic carbons to close the ring.
-
Procedure:
-
Using the syringe pumps, add the contents of Syringe A and Syringe B simultaneously to the heated, stirring DMF in the reaction flask over a period of 8-12 hours.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 12-24 hours to ensure complete cyclization.
-
4. Reaction Quench and Work-up:
-
Rationale: The quench safely neutralizes the excess NaH. The subsequent aqueous work-up removes the DMF solvent and inorganic salts.
-
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Very slowly and carefully, add methanol dropwise to quench any unreacted NaH until gas evolution ceases.
-
Remove the bulk of the DMF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 200 mL of dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 200 mL of water (2x) and 200 mL of saturated sodium bicarbonate solution (1x).[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.[1]
-
5. Purification:
-
Rationale: The crude product will likely contain unreacted starting material and some oligomeric byproducts. Column chromatography is typically required to isolate the pure hexa-host macrocycle.
-
Procedure: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Part 3: Troubleshooting and Optimization
Even a well-established reaction can present challenges. A systematic approach to troubleshooting is essential for optimizing the synthesis.
Caption: Troubleshooting flowchart for the hexa-host macrocyclization.
Conclusion
The Williamson ether synthesis is a powerful and enduring tool for the construction of complex molecular architectures like hexa-host molecules. Success in these challenging macrocyclizations requires a deep understanding of the underlying Sₙ2 mechanism, careful selection of substrates, and meticulous control over reaction conditions, particularly high dilution. By following the detailed protocol and applying the systematic troubleshooting guide presented in this note, researchers can effectively leverage this classic reaction to build novel host molecules for a wide array of applications in science and medicine.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. ChemTalk. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. TailoredRead. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
Sources
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
Application Note & Protocols: High-Fidelity Crystallization of Hexakis(4-methoxyphenoxymethyl)benzene Host-Guest Complexes
Introduction: The Architectural Elegance of Hexa-Hosts
Hexakis(4-methoxyphenoxymethyl)benzene is a member of the "hexa-host" family of molecules, characterized by a central benzene core from which six flexible arms radiate outwards.[1] This unique, pre-organized architecture creates a molecular-scale cavity capable of encapsulating a diverse range of "guest" molecules. The formation of these host-guest or "inclusion" complexes is driven by a subtle interplay of non-covalent interactions, including van der Waals forces, C-H···O hydrogen bonds, and π-π stacking.[1][2]
Obtaining high-quality single crystals of these complexes is the gateway to their definitive structural elucidation via Single Crystal X-ray Diffraction (SCXRD). This analysis provides unparalleled insight into the binding modes, conformational changes, and packing arrangements that govern molecular recognition.[3] This guide provides a detailed exploration of the foundational principles and field-proven protocols for the successful crystallization of Hexakis(4-methoxyphenoxymethyl)benzene host-guest complexes, designed for researchers in materials science, supramolecular chemistry, and drug development.
Part 1: Foundational Principles of Host-Guest Crystallization
The journey from a clear solution to a well-ordered crystal lattice is a thermodynamically controlled process governed by the principle of supersaturation.[4] Crystallization begins when the concentration of the host-guest complex exceeds its solubility limit, moving from a stable solution into a metastable zone where nucleation can occur.[3] Following the formation of a stable nucleus, crystal growth proceeds as more molecules from the solution deposit onto the lattice. The quality of the final crystal is critically dependent on the rate at which this process occurs; slow, controlled approaches are paramount for achieving the diffraction-quality specimens required for SCXRD.[5][6]
The diagram below illustrates the fundamental equilibrium between the dissolved host and guest, their assembly into a complex, and the subsequent organization into a crystalline solid.
Figure 2: Step-by-step workflow for the Slow Evaporation crystallization method.
Step-by-Step Methodology:
-
Solution Preparation: In a small glass vial, dissolve ~10-20 mg of Hexakis(4-methoxyphenoxymethyl)benzene and a 1.2 molar equivalent of the guest molecule in a minimal amount of a suitable solvent (e.g., Toluene, Ethyl Acetate) to create a nearly saturated solution. Gentle warming may be required to achieve full dissolution.
-
Filtration: To remove any particulate matter that could act as unwanted nucleation sites, filter the solution through a 0.22 µm PTFE syringe filter directly into a clean crystallizing vessel (e.g., a 2 mL vial or an NMR tube).
-
Setup: Cover the vial. For a very slow evaporation rate, use a screw cap that is not tightened completely. For a faster rate, cover with paraffin film or aluminum foil and pierce it with 1-3 small holes using a fine needle. 4[7]. Incubation: Place the vial in a quiet, vibration-free environment (e.g., a drawer or a dedicated crystallization chamber) at a stable room temperature.
-
Observation: Monitor the vial periodically without disturbing it. Crystals typically form as the solvent volume reduces over 2-14 days.
Troubleshooting:
-
No Crystals: The initial solution may be too dilute. Prepare a more concentrated solution. Alternatively, increase the number or size of the holes in the cover to speed up evaporation slightly.
-
Powder/Amorphous Solid Forms: Evaporation is too fast. Use a solvent with a higher boiling point or reduce the opening size on the vial cap.
[5]#### Protocol 2: Liquid-Liquid (or Solvent) Diffusion
This technique relies on the slow diffusion of a miscible anti-solvent into the solution of the complex, creating a localized supersaturation at the interface. It is excellent for producing high-quality crystals.
[4]Workflow Diagram: Liquid-Liquid Diffusion
Figure 3: Step-by-step workflow for the Liquid-Liquid Diffusion crystallization method.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a concentrated solution of the host-guest complex (5-15 mg) in a small volume (~0.5 mL) of a "good" solvent with a relatively high density (e.g., Chloroform, Dichloromethane).
-
Setup: Transfer this solution to a narrow glass tube, such as an NMR tube or a 4 mm diameter culture tube.
-
Layering: Select an "anti-solvent" that is miscible with the first solvent but has a lower density (e.g., n-Hexane, Diethyl Ether). Using a syringe with a long needle or a pipette, carefully and slowly layer the anti-solvent (~1.0 - 1.5 mL) on top of the complex solution. T[7]he key is to create a distinct interface between the two liquids with minimal mixing.
-
Incubation: Tightly seal the tube and place it in a rack where it will remain completely undisturbed.
-
Observation: Crystals will typically grow at or just below the liquid-liquid interface as the anti-solvent slowly diffuses into the lower layer. This process can take from 1 to 10 days.
Troubleshooting:
-
Oily Precipitate: The concentration of the complex is too high, or the anti-solvent was added too quickly, causing the complex to "crash out" of solution. Repeat with a more dilute initial solution.
-
No Crystal Formation: The solution may be too dilute, or the anti-solvent is not sufficiently "poor" for the complex. Try a different anti-solvent or increase the initial concentration.
Protocol 3: Vapor Diffusion
Vapor diffusion is arguably the most controlled and successful method, especially when only small quantities of the material are available. I[4][5]t involves the slow transfer of a volatile anti-solvent via the vapor phase into the solution of the complex.
Workflow Diagram: Vapor Diffusion
Figure 4: Step-by-step workflow for the Vapor Diffusion crystallization method.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve the host-guest complex (2-10 mg) in a "good," less volatile solvent (e.g., Toluene) in a small, open container (e.g., a 0.5 mL vial).
-
Setup: Place this small vial inside a larger vessel, such as a 20 mL scintillation vial or a small glass jar.
-
Anti-Solvent Addition: Add a pool of a volatile "anti-solvent" (e.g., Pentane, Diethyl Ether, Hexane) to the bottom of the larger vessel. T[8]he level of the anti-solvent should be well below the top of the inner vial.
-
Incubation: Seal the larger vessel tightly with a screw cap to create a closed system. Place it in a stable, vibration-free location.
-
Observation: Over several days, the anti-solvent will vaporize and slowly diffuse into the solution in the inner vial. This gradually lowers the solubility of the complex, leading to the formation of high-quality crystals.
Troubleshooting:
-
Solution in Inner Vial Overflows: The volume of solvent in the system is too high. The total volume of liquid (inner vial + outer pool) should not exceed the capacity of the inner vial. *[5] Rapid Precipitation: The anti-solvent is too volatile, or the temperature is too high. Try a less volatile anti-solvent or move the setup to a cooler location (e.g., a refrigerator) to slow the diffusion rate.
The crystallization of Hexakis(4-methoxyphenoxymethyl)benzene host-guest complexes is a multifaceted process that rewards patience and systematic optimization. The three methods described—Slow Evaporation, Liquid-Liquid Diffusion, and Vapor Diffusion—provide a robust toolkit for obtaining high-quality single crystals. Success hinges on a methodical approach to solvent screening and a commitment to maintaining a slow, controlled transition to supersaturation. By understanding the causality behind each step, researchers can effectively troubleshoot experiments and rationally design crystallization conditions to unlock the structural secrets held within these fascinating supramolecular assemblies.
References
-
Crystal Growth | Biology Linac Coherent Light Source. (n.d.). SLAC National Accelerator Laboratory. Retrieved from [Link]
-
Growing Crystals - MIT. (n.d.). Massachusetts Institute of Technology, Department of Chemistry. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Université de Rennes. Retrieved from [Link]
-
McCann, A. K., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1870. DOI:10.1039/D2CS00697A. Retrieved from [Link]
-
Ng, J. D., et al. (2012). Liquid–liquid diffusion crystallization improves the X-ray diffraction of EndoS, an endo-β-N-acetylglucosaminidase from Streptococcus pyogenes with activity on human IgG. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 5), 554–559. Retrieved from [Link]
-
Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]
-
Hanging Drop Vapor Diffusion. (2025, April 2). Hampton Research. Retrieved from [Link]
-
Crystal Growing Tips. (2015, April 28). University of Florida, The Center for Xray Crystallography. Retrieved from [Link]
-
Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. Retrieved from [Link]
-
How does a solvent affect the crystallization process of coordination compounds? (2012, September 12). ResearchGate. Retrieved from [Link]
-
Horvath, M. L., et al. (2023). Rapid single crystal growth via guest displacement from host–guest complexes. Chemical Communications, 59(86), 11799-11802. DOI:10.1039/D3CC03406B. Retrieved from [Link]
-
Mehrabi, P., et al. (2020). Guest-protein incorporation into solvent channels of a protein host crystal (hostal). IUCrJ, 7(Pt 2), 266–276. Retrieved from [Link]
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McCann, A. K., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]
-
How to crystallize your sample. (2026, February 6). KU Leuven, X-ray Core. Retrieved from [Link]
-
Tashiro, K., & Yoshioka, Y. (2022). Solvent-induced crystallization and phase-transition phenomena in syndiotactic polystyrene and its relatives. Frontiers in Materials, 9, 1018501. Retrieved from [Link]
-
Lee, J. Y., et al. (2022). Unveiling host–guest–solvent interactions in solution by identifying highly unstable host–guest configurations in thermal non-equilibrium gas phase. Communications Chemistry, 5, 56. Retrieved from [Link]
-
Horvath, M. L., et al. (2023). Rapid single crystal growth via guest displacement from host–guest complexes. RSC Publishing. Retrieved from [Link]
-
Kutzke, D., et al. (2025). Crystal Structure and Hirshfeld Surface Analysis of Hexakis(acetoxymethyl)benzene. Molbank, 2025(2), M1847. Retrieved from [Link]
-
Danylyuk, O. (2024). Host–guest complexes in the crystal land. Journal of Coordination Chemistry, 77(1-3), 1-31. Retrieved from [Link]
-
Büyükgüngör, O., et al. (2008). Synthesis, Crystal Structure and Characterization of Hexakis[2-methoxy-4-formylphenoxy]cyclotriphosphazene. Zeitschrift für anorganische und allgemeine Chemie, 634(3), 597-599. Retrieved from [Link]
-
Horvath, M. L., et al. (2023). Rapid single crystal growth via guest displacement from host–guest complexes. Chemical Communications. Retrieved from [Link]
-
Allcock, H. R., et al. (1996). Small-Molecule Phosphazene-Substituted Phenoxy Side Groups Synthesis, X-Ray Structures, and Comparisons with the Corresponding H. Defense Technical Information Center. Retrieved from [Link]
-
Gerasimov, A. O., et al. (2023). Crystallization of Nano-Sized Macromolecules by the Example of Hexakis-[4-{(N-Allylimino)methyl}phenoxy]cyclotriphosphazene. Polymers, 15(16), 3418. Retrieved from [Link]
-
Di Giosia, M., et al. (2015). Hexakis{4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene. Molbank, 2015(3), M862. Retrieved from [Link]
-
Chang, J. Y., & Ji, H. J. (2025). Synthesis and characterization of poly{hexakis[(methy1)(4-hydroxyphenoxy)]cyclotriphosphazene}. Journal of Applied Polymer Science. Retrieved from [Link]
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MacNicol, D. D., & Downing, G. A. (1987). Design of inclusion compounds: systematic structural modification of the hexa-host molecule hexakis(benzylthiomethyl)benzene. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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May, A. (2018). Molecular selectivity by host-guest methods. OpenUCT. Retrieved from [Link]
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Chen, L., et al. (2023). Synthesis and characterization of Craig-type antiaromatic species with [4n + 2] π electrons. Proceedings of the National Academy of Sciences, 120(7), e2215900120. Retrieved from [Link]
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Application Note: Advanced NMR Characterization of Hexakis(4-methoxyphenoxymethyl)benzene and its Host-Guest Complexes
Abstract
This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of Hexakis(4-methoxyphenoxymethyl)benzene, a versatile host molecule in supramolecular chemistry. Detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY, DOSY) NMR experiments are presented, alongside in-depth explanations of the underlying principles and experimental considerations. The methodologies outlined herein are designed to facilitate the unambiguous structural elucidation of the host molecule and to probe the intricate dynamics of its host-guest interactions, providing researchers, scientists, and drug development professionals with a robust framework for their investigations.
Introduction
Hexakis(4-methoxyphenoxymethyl)benzene is a member of a class of hexasubstituted benzene derivatives that have garnered significant interest as "hexa-hosts" due to their pre-organized, cavity-like structures. These molecules are capable of encapsulating a variety of guest molecules, making them promising candidates for applications in drug delivery, catalysis, and molecular sensing.[1] The precise characterization of the host molecule itself, as well as the nature of its interactions with guest molecules, is paramount for the rational design and optimization of these supramolecular systems.
NMR spectroscopy stands as a uniquely powerful and non-invasive tool for elucidating the structure, dynamics, and binding phenomena in solution-state chemistry.[2] This guide will detail the application of various NMR techniques to provide a complete characterization of Hexakis(4-methoxyphenoxymethyl)benzene and its guest complexes.
Part 1: Synthesis and Purity Assessment of Hexakis(4-methoxyphenoxymethyl)benzene
A reliable NMR characterization begins with a pure sample. The synthesis of Hexakis(4-methoxyphenoxymethyl)benzene typically involves the reaction of hexakis(bromomethyl)benzene with 4-methoxyphenol. A general synthetic scheme is provided below.
Caption: General synthesis of Hexakis(4-methoxyphenoxymethyl)benzene.
Protocol 1: Synthesis of Hexakis(4-methoxyphenoxymethyl)benzene
-
To a solution of hexakis(bromomethyl)benzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 4-methoxyphenol (6.6 eq) and potassium carbonate (12.0 eq).
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Hexakis(4-methoxyphenoxymethyl)benzene as a white solid.
The purity of the synthesized compound should be rigorously assessed by ¹H and ¹³C NMR spectroscopy prior to any host-guest studies.
Part 2: 1D NMR Characterization of the Host Molecule
One-dimensional NMR is the first and most fundamental step in the characterization process.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Hexakis(4-methoxyphenoxymethyl)benzene is expected to be relatively simple due to the molecule's high degree of symmetry.
Expected ¹H NMR Resonances:
| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Integration |
| Methylene (-CH₂-) | 5.0 - 5.5 | Singlet | 12H |
| Aromatic (Phenoxy, AA'BB') | 6.8 - 7.0 | Multiplet | 24H |
| Methoxy (-OCH₃) | 3.7 - 3.9 | Singlet | 18H |
Table 1: Predicted ¹H NMR chemical shifts for Hexakis(4-methoxyphenoxymethyl)benzene.
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for this class of compounds.
-
Reference: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).
Protocol 2: ¹H NMR Data Acquisition
-
Prepare a solution of ~5-10 mg of the compound in ~0.6 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data with appropriate phasing and baseline correction.
¹³C{¹H} NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms.
Expected ¹³C NMR Resonances:
| Carbon | Chemical Shift (δ, ppm) Range |
| Methoxy (-OCH₃) | 55 - 57 |
| Methylene (-CH₂-) | 68 - 72 |
| Aromatic (Phenoxy, C-H) | 114 - 116 |
| Aromatic (Phenoxy, C-O) | 152 - 154 |
| Aromatic (Central Benzene) | 135 - 138 |
Table 2: Predicted ¹³C NMR chemical shifts for Hexakis(4-methoxyphenoxymethyl)benzene.
Causality Behind Experimental Choices:
-
Proton Decoupling: This technique is employed to simplify the spectrum by removing C-H coupling, resulting in single sharp peaks for each carbon environment and improving the signal-to-noise ratio.[3]
-
Longer Acquisition Times: The low natural abundance of the ¹³C isotope (~1.1%) necessitates a greater number of scans to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[3]
Protocol 3: ¹³C{¹H} NMR Data Acquisition
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum with proton decoupling.
-
A sufficient number of scans (e.g., 1024 or more) should be collected to obtain a good quality spectrum.
Part 3: 2D NMR for Structural Elucidation and Host-Guest Interactions
Two-dimensional NMR experiments are indispensable for confirming the structure of the host and for probing the interactions with guest molecules.[4]
Caption: Workflow for NMR characterization.
COSY (Correlation Spectroscopy)
COSY is a homonuclear correlation experiment that reveals scalar (J-coupling) interactions between protons, typically over two to three bonds. For the host molecule, COSY can confirm the connectivity within the 4-methoxyphenyl groups.
Protocol 4: COSY Data Acquisition
-
Use a freshly prepared, degassed sample of the host or host-guest complex.
-
Acquire a 2D COSY spectrum.
-
Process the data using a sine-bell window function in both dimensions.
-
Cross-peaks will indicate coupled protons.
NOESY (Nuclear Overhauser Effect Spectroscopy)
NOESY is a powerful technique for determining spatial proximity between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[5] This is crucial for confirming the folded conformation of the host's side arms and for identifying which protons of a guest molecule are located inside the host's cavity.
Causality Behind Experimental Choices:
-
Mixing Time: The choice of mixing time is critical. A short mixing time will only show strong NOEs, while a longer mixing time will reveal weaker, long-range interactions. A range of mixing times should be tested to optimize the experiment.
-
ROESY as an Alternative: For molecules in the intermediate molecular weight range, where the NOE can be close to zero, Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be a more effective alternative.
Protocol 5: NOESY Data Acquisition
-
Use a concentrated and pure sample to maximize signal.
-
Acquire a 2D NOESY spectrum with a mixing time appropriate for the system (e.g., 300-800 ms).
-
The presence of cross-peaks between host and guest protons is direct evidence of encapsulation.[6]
DOSY (Diffusion-Ordered Spectroscopy)
DOSY is a technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients.[7] In a host-guest system, the larger host-guest complex will diffuse more slowly through the solvent than the smaller, unbound guest molecule.
Causality Behind Experimental Choices:
-
Fast vs. Slow Exchange: DOSY is particularly useful for systems in fast or intermediate exchange on the NMR timescale, where distinct signals for bound and free species are not observed.[8]
-
Confirmation of Complexation: If a host-guest complex is formed, the diffusion coefficient of the guest molecule will decrease in the presence of the host.[9][10]
Protocol 6: DOSY Data Acquisition
-
Acquire a series of ¹H NMR spectra with varying pulsed-field gradient strengths.
-
Process the data using specialized software to generate a 2D plot of chemical shift versus diffusion coefficient.
-
A single diffusion coefficient for both host and guest signals indicates the formation of a stable complex.
Part 4: Data Interpretation and Analysis
Host Structure Confirmation:
-
The ¹H and ¹³C NMR spectra should be consistent with the proposed structure, showing the expected number of signals with appropriate chemical shifts and integrations.
-
The COSY spectrum should confirm the coupling between the ortho and meta protons of the 4-methoxyphenyl groups.
-
The NOESY spectrum can show through-space correlations between the methylene protons and the aromatic protons of the central benzene ring, providing insight into the conformation of the side arms.
Host-Guest Complex Analysis:
-
Chemical Shift Perturbations: Upon encapsulation, the chemical shifts of the guest protons are expected to change, often shifting upfield due to the shielding environment of the host's aromatic cavity.[2]
-
NOE Correlations: The observation of intermolecular NOEs between protons of the guest and protons lining the cavity of the host provides definitive evidence of inclusion and can be used to determine the orientation of the guest within the host.[11]
-
Diffusion Data: A decrease in the diffusion coefficient of the guest in the presence of the host, as measured by DOSY, confirms the formation of a larger, slower-moving complex.
Quantitative Analysis: By performing NMR titrations, where the concentration of the guest is systematically varied while the host concentration is kept constant, one can determine the binding constant (Ka) of the host-guest complex by fitting the changes in chemical shift to a suitable binding isotherm.[8]
Troubleshooting
-
Broad Peaks: This can be due to aggregation, intermediate exchange dynamics, or the presence of paramagnetic impurities. Ensure high sample purity and consider variable temperature NMR studies.
-
Low Sensitivity: For ¹³C and some 2D experiments, sensitivity can be an issue. Use a more concentrated sample, a higher-field spectrometer, or increase the number of scans.
-
No NOE Cross-Peaks: This could be due to an inappropriate mixing time, a large intermolecular distance, or the molecule being in the intermediate tumbling regime. Experiment with different mixing times or perform a ROESY experiment.
Conclusion
NMR spectroscopy provides an unparalleled suite of tools for the comprehensive characterization of Hexakis(4-methoxyphenoxymethyl)benzene and its host-guest complexes. By systematically applying the 1D and 2D NMR techniques outlined in this application note, researchers can gain detailed insights into the structural and dynamic properties of these fascinating supramolecular systems, thereby accelerating their development for a wide range of scientific and technological applications.
References
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Backer, H. J. "Hexakis(acetoxymethyl)benzene." Recueil des Travaux Chimiques des Pays-Bas1939 , 58 (7), 643-661. [Link]
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Farley, K. A.; et al. "Application of Fast 2D NMR Methods in the Pharmaceutical Industry." In Fast 2D Solution-state NMR Concepts and Applications; Dumez, J.-N., Giraudeau, P., Eds.; The Royal Society of Chemistry, 2023; pp 311-346. [Link]
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Fujita, M.; et al. "Symmetry-breaking host–guest assembly in a hydrogen-bonded supramolecular system." Nature Communications2023 , 14, 193. [Link]
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Jawaid, P.; et al. "Host–Guest Exchange of Viologen Guests in Porphyrin Cage Compounds as Studied by Selective Exchange Spectroscopy (1D EXSY) NMR." Angewandte Chemie International Edition2021 , 60 (3), 1254-1259. [Link]
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Kobayashi, K.; et al. "Application of DOSY:Analysis of guest encapsulation." JEOL Ltd. [Link]
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LibreTexts. "6.8: ¹³C NMR Spectroscopy." Chemistry LibreTexts. [Link]
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Liu, Y.; et al. "Dramatically Increased Binding Constant of Water-Soluble Cyclodextrin Hyperbranched Polymers: Explored with Diffusion Ordered NMR Spectroscopy (DOSY)." ACS Omega2022 , 7 (13), 11081-11089. [Link]
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Sgarlata, C.; et al. "External and Internal Guest Binding of a Highly Charged Supramolecular Host in Water." Journal of the American Chemical Society2007 , 129 (36), 11132-11138. [Link]
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Zhang, G.; et al. "1h nmr study of the host-guest chemistry in a supramolecular helicate feii 2l3 solution." Journal of the Chilean Chemical Society2016 , 61 (1), 2821-2824. [Link]
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Application Notes and Protocols for X-ray Diffraction Sample Preparation of Hexa-Host Crystals
Introduction: The Challenge and Promise of Hexa-Host Crystals
Hexa-peri-hexabenzocoronene (HBC) and its derivatives, collectively known as hexa-hosts, are a fascinating class of polycyclic aromatic hydrocarbons (PAHs).[1][2][3] Their unique, disc-shaped planar structure, composed of 13 fused benzene rings, leads to strong π-π stacking interactions, making them exceptional candidates for forming ordered supramolecular architectures.[1][4] These properties have positioned hexa-hosts at the forefront of materials science, with applications in organic electronics and photovoltaics.[4][5] The ability of hexa-hosts to form co-crystals with various guest molecules opens up exciting possibilities for designing novel materials with tailored functionalities. However, the very properties that make them promising also present significant challenges for structural elucidation by single-crystal X-ray diffraction (XRD).
This guide provides a comprehensive overview of the methodologies and best practices for preparing high-quality hexa-host crystals suitable for XRD analysis. We will delve into the nuances of crystal growth, selection, handling, and mounting, with a focus on overcoming the inherent difficulties associated with these systems, such as poor solubility and a propensity for forming microcrystalline or twinned specimens.
Part 1: The Foundation - Growing Diffraction-Quality Hexa-Host Crystals
The journey to a successful XRD experiment begins with the crystal itself. The quality of the crystal is the primary determinant of the quality of the diffraction data and, consequently, the accuracy of the resulting structure.[6] For hexa-host systems, achieving diffraction-quality crystals (typically 0.1 to 0.3 mm in each dimension) requires patience and a systematic approach to crystallization.[7]
Overcoming Solubility Hurdles
Pristine hexa-peri-hexabenzocoronene exhibits poor solubility in most common solvents.[1] Therefore, working with functionalized HBC derivatives is often a prerequisite for successful solution-based crystal growth. The addition of peripheral substituents like alkyl or alkoxy chains can significantly enhance solubility and modulate the self-assembly behavior.[1][4]
Crystallization Methodologies
The choice of crystallization method is critical and often requires screening multiple conditions. The goal is to approach supersaturation slowly, allowing for the formation of a limited number of nucleation sites, which can then grow into larger, well-ordered single crystals.[7][8]
Table 1: Comparison of Common Crystallization Techniques for Hexa-Host Systems
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Gradual removal of solvent from a nearly saturated solution to induce crystallization.[7][9] | Simple to set up.[7] | Can be difficult to control the rate of evaporation, potentially leading to rapid nucleation and small crystals. | Moderately soluble hexa-host derivatives in a single solvent system. |
| Vapor Diffusion (Liquid-Liquid & Gas-Phase) | A precipitant (anti-solvent) slowly diffuses into a solution of the hexa-host, reducing its solubility and promoting crystal growth.[7][8] | Excellent control over the rate of supersaturation.[8] | Requires careful selection of a miscible solvent/anti-solvent pair. | Hexa-host systems with a known solvent in which they are soluble and an anti-solvent in which they are insoluble. |
| Co-crystallization (Solution & Grinding) | Formation of a crystalline solid containing the hexa-host and a guest molecule in a specific stoichiometric ratio.[10][11] | Enables the crystallization of otherwise difficult-to-crystallize hexa-hosts. Can introduce new functionalities. | Requires screening of suitable co-formers and stoichiometric ratios. | Creating novel host-guest complexes and for structural analysis of liquid or poorly crystalline guest molecules.[12] |
| Slurry Co-crystallization | A small amount of solvent is added to a solid mixture of the hexa-host and co-former, and the resulting slurry is stirred to facilitate co-crystal formation.[10][11] | Effective for components with different solubilities. | The yield might be lower compared to other methods.[13] | Screening for new co-crystal forms. |
Protocol 1.1: Slow Evaporation
-
Preparation: Prepare a nearly saturated solution of the hexa-host derivative in a suitable solvent in a clean vial. The purer the sample, the better the chances of growing high-quality crystals.[8]
-
Setup: Cover the vial with a cap or aluminum foil with a few small perforations to allow for slow solvent evaporation.[7]
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[7]
-
Monitoring: Periodically check for crystal growth without disturbing the setup.
Protocol 1.2: Vapor Diffusion (Liquid-Liquid)
-
Preparation: Dissolve the hexa-host in a small amount of a "good" solvent in a small, open vial.
-
Setup: Place this small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a larger volume of a "precipitant" or "anti-solvent" in which the hexa-host is insoluble. The two solvents must be miscible.[8]
-
Diffusion: The anti-solvent will slowly vaporize and diffuse into the solution containing the hexa-host, gradually reducing its solubility and inducing crystallization.
-
Incubation: Allow the setup to remain undisturbed for several days. Placing the setup in a cooler environment can slow down the diffusion rate, potentially leading to larger crystals.[8]
Caption: Workflow for Vapor Diffusion Crystallization.
Part 2: The Art of Selection and Handling
Once crystals have formed, the next crucial step is to identify and carefully handle a suitable specimen for XRD analysis.
Identifying a Suitable Single Crystal
This process is best performed using a microscope with polarizing filters.
-
Morphology: Look for crystals with smooth faces and sharp edges.[6] Avoid conglomerates, twinned crystals (which may show intergrowth or re-entrant angles), or those with visible cracks or inclusions.[6]
-
Size: An ideal crystal for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[6]
-
Optical Properties: Under cross-polarized light, a good single crystal should exhibit uniform extinction; that is, it should appear uniformly dark every 90 degrees of rotation.[6][14] Non-uniform extinction can indicate twinning or the presence of multiple, slightly misaligned crystal lattices.[6]
Handling Sensitive Crystals
Hexa-host crystals can be fragile or sensitive to their environment.
-
Mechanical Fragility: Use fine tools like micro-needles or loops for manipulation. If crystals are large, they can be carefully cut with a sharp scalpel or razor blade, often under a layer of oil to prevent shattering.[15]
-
Solvent Loss: Crystals grown from a solution may lose solvent molecules when removed from the mother liquor, leading to a loss of crystallinity. It is crucial to handle such crystals quickly and mount them with a protective coating of oil (e.g., paratone or perfluoropolyether oil).[9]
-
Air-Sensitivity: For pyrophoric or highly air-sensitive co-crystals, all handling must be performed under an inert atmosphere (e.g., in a glovebox). The crystal should be coated in a suitable oil, such as perfluorinated oil, to provide a barrier against air during transfer to the diffractometer.[16]
Part 3: Mounting for Success - The Crystal's Journey to the Diffractometer
Properly mounting the selected crystal is essential for collecting high-quality diffraction data. The goal is to hold the crystal securely in the X-ray beam while minimizing background scatter from the mounting apparatus.[17]
Mounting Tools and Adhesives
Table 2: Crystal Mounting Tools and Their Applications
| Mounting Tool | Description | Advantages | Disadvantages |
| Nylon Loops (CryoLoops) | Small loops of nylon fiber attached to a pin.[9] | Easy to use for small crystals.[9] Low background scatter. Ideal for cryo-crystallography. | Can be challenging to get the crystal to adhere properly. The loop size must be appropriate for the crystal to avoid movement.[9] |
| Glass/Quartz Fibers | Thin fibers to which the crystal is glued. | Provides a rigid mount. | The adhesive can contribute to background scatter. Can be difficult to mount very small crystals. |
| MicroMounts™ | Etched polymer mounts with various aperture sizes. | Excellent for very small or plate-like crystals. Low background. | More expensive than traditional loops or fibers. |
Adhesives: A minimal amount of adhesive should be used. Common choices include epoxy (good for air-sensitive crystals due to its encapsulating properties), UV-curable glue (low background), or grease (for temporary mounting).[9][15]
Protocol 3.1: Mounting a Crystal with a Nylon Loop (for Cryo-crystallography)
-
Preparation: Place a drop of paratone or perfluoropolyether oil on a clean glass slide. Transfer the crystals from the mother liquor into this oil drop. This prevents solvent loss and allows for easier manipulation.[17][18]
-
Selection: Under a microscope, select a suitable single crystal.[18]
-
Mounting: Attach a nylon loop of appropriate size to a magnetic wand.[18] Carefully bring the loop down to the crystal and scoop it up. The surface tension of the oil should hold the crystal in the loop.[18]
-
Cryo-cooling: Rapidly plunge the mounted crystal into liquid nitrogen (cryo-plunging) or place it directly into the cold nitrogen stream of the diffractometer.[17] This process, known as flash-freezing, vitrifies the surrounding oil and mother liquor, preventing the formation of crystalline ice which would produce unwanted diffraction rings.
-
Transfer: Transfer the frozen crystal to the goniometer head of the diffractometer, ensuring it remains in the cold stream.
Caption: General Workflow for Cryo-Mounting a Crystal.
Part 4: Advanced Considerations and Troubleshooting
Even with careful preparation, hexa-host crystals can present challenges during data collection.
Dealing with Crystal Twinning
Twinning occurs when two or more crystals are intergrown in a specific, symmetrical orientation.[19][20] This can complicate data processing and structure solution.
-
Identification: Twinning can sometimes be identified by observing split reflections or systematic absences that do not conform to any space group.[21] Modern data processing software can often detect twinning from the intensity statistics of the diffraction data.[22]
-
Management: If twinning is present, specialized data processing software is required to de-twin the data, separating the diffraction contributions from each twin component.[21][22]
Weakly Diffracting Crystals
Due to their nature, hexa-host crystals may be very small or have low crystallinity, leading to weak diffraction.
-
Synchrotron Radiation: For such challenging cases, the use of a synchrotron X-ray source is highly recommended.[23] Synchrotrons provide a much more intense and focused X-ray beam than laboratory sources, which can significantly improve the signal-to-noise ratio and allow for data collection from micro-crystals.[23][24][25]
-
Micro-focus Beamlines: These specialized beamlines generate a very small X-ray beam (1-10 micrometers), allowing data to be collected from very small crystals or even from the best-diffracting regions within a larger, non-uniform crystal.[24]
-
Data Collection Strategy: For weakly diffracting samples, a longer exposure time and a smaller oscillation angle per image may be necessary to obtain measurable reflections.[26][27]
Data Collection from Heterogeneous Crystals
Not all crystals are uniformly perfect. Techniques like diffraction rastering can be employed, especially at synchrotron facilities, to map the diffraction quality across a crystal.[24] This allows for the identification of the most ordered regions, from which the final dataset can be collected, maximizing the quality of the structural information obtained.[24]
Conclusion
The successful preparation of hexa-host crystals for X-ray diffraction is a multi-step process that demands careful attention to detail, from the initial stages of crystal growth to the final mounting on the diffractometer. By understanding the unique properties of these discotic PAHs and employing the systematic protocols and troubleshooting strategies outlined in this guide, researchers can significantly increase their chances of obtaining high-quality diffraction data. This, in turn, will enable the detailed structural characterization necessary to unlock the full potential of hexa-host systems in the development of next-generation organic materials.
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Staples, R. J. (2012, December 12). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. Retrieved from [Link]
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Stanford Synchrotron Radiation Lightsource. (2024, November 5). User Guide - Data Collection and Processing - Macromolecular Crystallography. Retrieved from [Link]
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Newcastle University. (n.d.). Single-Crystal X-ray Crystallography Measurements of Pyrophoric Materials. Retrieved from [Link]
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Weiss, M. S. (2013, September 2). Data Collection Strategies. Helmholtz-Zentrum Berlin. Retrieved from [Link]
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NSLS-II. (n.d.). X-ray Data Collection Course. Retrieved from [Link]
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SpringerLink. (n.d.). Advanced Methods for the Characterization of Supramolecular Hydrogels. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]
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Drawell. (2024, May 7). XRD Sample Preparation: Best Practices for Different Sample Forms. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synchrotron radiation macromolecular crystallography: science and spin-offs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Advanced Methods for the Characterization of Supramolecular Hydrogels. Retrieved from [Link]
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Sumitomo Electric. (n.d.). Structure Analysis Technology for Amorphous Materials by Synchrotron Radiation X-ray Measurements and Molecular Dynamics Simulations. Retrieved from [Link]
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The Royal Society Publishing. (2010, October 6). Macromolecular crystallography at synchrotron radiation sources: current status and future developments. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Retrieved from [Link]
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MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
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Systematic Reviews in Pharmacy. (2018, January 15). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Retrieved from [Link]
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International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. Retrieved from [Link]
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SpringerLink. (2017). Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. Retrieved from [Link]
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MDPI. (2024, May 27). Host–Guest Cocrystallization of Phenanthrene[17]arene Macrocycles Facilitating Structure Determination of Liquid Organic Molecules. Retrieved from [Link]
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University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
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Retsch. (2017, April 7). Sample Preparation for X-Ray Diffraction Analysis. Retrieved from [Link]
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University of Glasgow. (2011, April 27). Chapter 10: Twinned Crystals. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods. Retrieved from [Link]
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The University of Queensland. (n.d.). Post-crystallization treatments for improving diffraction quality of protein crystals. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (n.d.). CO- CRYSTALLIZATION: A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Tips and traps on crystal twinning: How to fully describe your twin. Retrieved from [Link]
-
University of Sydney. (n.d.). Crystal Quality – A Practical Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. Retrieved from [Link]
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Applications of Hexakis(4-methoxyphenoxymethyl)benzene in Molecular Recognition: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold for Host-Guest Chemistry
Hexasubstituted benzene derivatives, often referred to as "hexa-hosts," represent a class of molecules with significant potential in the field of molecular recognition.[1] Their unique, pre-organized, and often propeller-like three-dimensional structures create well-defined cavities capable of encapsulating a variety of guest molecules, including cations, anions, and neutral organic compounds. This guide focuses on a particularly promising member of this family, Hexakis(4-methoxyphenoxymethyl)benzene , and provides detailed application notes and protocols for its use in molecular recognition studies.
The structure of Hexakis(4-methoxyphenoxymethyl)benzene, with its six flexible arms terminating in electron-rich methoxyphenyl groups, offers several key features for host-guest interactions. The ether linkages provide potential coordination sites for cations, while the aromatic rings can engage in cation-π and π-π stacking interactions.[2][3] The overall hydrophobic nature of the molecule also allows for the encapsulation of nonpolar guests. The conformational flexibility of the phenoxymethyl arms allows the host to adapt to the size and shape of the guest molecule, a crucial aspect of effective molecular recognition.[1]
This document provides a comprehensive overview of the synthesis of Hexakis(4-methoxyphenoxymethyl)benzene and detailed protocols for investigating its molecular recognition capabilities using state-of-the-art analytical techniques, including Nuclear Magnetic Resonance (NMR) Titration, Isothermal Titration Calorimetry (ITC), and Fluorescence Spectroscopy.
Synthesis of Hexakis(4-methoxyphenoxymethyl)benzene
The synthesis of Hexakis(4-methoxyphenoxymethyl)benzene can be readily achieved through a nucleophilic substitution reaction, adapting established procedures for similar hexasubstituted benzene derivatives.[1][4] The protocol outlined below describes the reaction of hexakis(bromomethyl)benzene with the sodium salt of 4-methoxyphenol.
Sources
Troubleshooting & Optimization
Troubleshooting solubility issues with Hexakis(4-methoxyphenoxymethyl)benzene
Welcome to the technical support center for Hexakis(4-methoxyphenoxymethyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this complex molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and application, with a primary focus on solubility issues.
I. Understanding the Challenge: The Molecular Nature of Hexakis(4-methoxyphenoxymethyl)benzene
Hexakis(4-methoxyphenoxymethyl)benzene (CAS No. 72031-99-3) is a large, symmetrical aromatic compound with the chemical formula C54H54O12.[1][2][3] Its structure, characterized by a central benzene ring substituted with six methoxyphenoxymethyl groups, results in a high molecular weight and significant hydrophobicity. These features are the primary contributors to its characteristically low solubility in many common laboratory solvents.
The methoxy group, while prevalent in many pharmaceuticals for its ability to modulate ligand-target binding and improve physicochemical properties, does not confer significant aqueous solubility to such a large hydrophobic core.[4] Consequently, achieving a stable, homogenous solution of Hexakis(4-methoxyphenoxymethyl)benzene often requires a systematic and well-informed approach to solvent selection and dissolution techniques.
II. Troubleshooting Guide: Addressing Solubility Issues
This section provides a structured, question-and-answer guide to troubleshoot common solubility problems.
Q1: My Hexakis(4-methoxyphenoxymethyl)benzene is not dissolving in my chosen solvent. What are my immediate next steps?
Answer:
Initial insolubility is a common observation. Before making significant changes to your experimental plan, consider the following immediate actions:
-
Increase the Temperature: The solubility of most organic solids, particularly large aromatic compounds, increases with temperature.[5] Gently warm your solvent-solute mixture while stirring. Be mindful of the solvent's boiling point to prevent evaporation.
-
Extend the Dissolution Time: Due to its large molecular size, the dissolution kinetics of Hexakis(4-methoxyphenoxymethyl)benzene can be slow. Allow for an extended period of stirring or agitation.
-
Mechanical Agitation: Employing a magnetic stirrer or a vortex mixer can enhance the interaction between the solvent and the solute, thereby accelerating dissolution. For more resistant solids, sonication in an ultrasonic bath can be effective.
Q2: I've tried heating and extended stirring, but the compound remains insoluble or only partially dissolved. How should I approach solvent selection?
Answer:
A systematic approach to solvent selection is crucial. The principle of "like dissolves like" is a good starting point. Given the aromatic and ether-rich structure of Hexakis(4-methoxyphenoxymethyl)benzene, consider the following solvent classes, starting with those most likely to be effective:
-
Aromatic Solvents: Toluene, xylene, and anisole are excellent initial choices due to their structural similarity to the solute.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be effective, but their volatility should be considered.[6]
-
Ethers: Tetrahydrofuran (THF) and dioxane may also be suitable, given the ether linkages in the molecule.
-
Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are powerful solvents for a wide range of organic compounds and should be considered if other options fail.
A recommended workflow for solvent screening is outlined below:
Caption: Solvent screening workflow for Hexakis(4-methoxyphenoxymethyl)benzene.
Q3: The compound dissolves upon heating but crashes out of solution upon cooling. How can I prevent this and obtain a stable solution?
Answer:
This phenomenon, known as precipitation or crystallization, occurs when the solution becomes supersaturated as the temperature decreases.[7] To mitigate this, consider the following strategies:
-
Use a Co-solvent System: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is less soluble) can sometimes maintain solubility at lower temperatures.[8][9] The key is to find the right ratio.
-
Increase the Solvent Volume: While it is often desirable to use a minimal amount of solvent, in this case, you may be below the saturation point at elevated temperatures but exceeding it upon cooling. Gradually adding more of the hot solvent can help maintain solubility.[8][9]
-
Controlled Cooling: Rapid cooling encourages precipitation.[8][9] Allow the solution to cool slowly to room temperature. If necessary, use a water bath or a dewar to control the cooling rate.
The decision-making process for addressing precipitation is illustrated below:
Caption: Troubleshooting precipitation upon cooling.
Q4: I am observing an "oiling out" phenomenon instead of a clear solution or crystalline solid. What causes this and how can I resolve it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[7] This is common for compounds with low melting points relative to the solvent's boiling point or in the presence of impurities.[7] To address this:
-
Re-heat and Add More Solvent: Warm the mixture to re-dissolve the oil, then add a small amount of additional solvent before attempting to cool again.[7]
-
Change the Solvent System: If "oiling out" persists, the chosen solvent may be unsuitable. Experiment with a different solvent or a co-solvent mixture.
-
Purification: If impurities are suspected, consider purifying a small sample of your material before attempting dissolution.
III. Frequently Asked Questions (FAQs)
Q: What is the expected aqueous solubility of Hexakis(4-methoxyphenoxymethyl)benzene?
A: The aqueous solubility is expected to be extremely low. Large, non-polar molecules like this are generally insoluble in water.[10] For aqueous applications, consider formulation strategies such as the use of surfactants to form micelles or the preparation of microemulsions.[11]
Q: Are there any known safety precautions for handling this compound?
Q: Can I use this compound directly from the supplier, or is purification recommended?
A: Many suppliers provide this compound for research purposes without extensive analytical data.[1][3] It is good practice to verify the purity of a new batch of any reagent, especially if you are encountering unexpected experimental results. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to assess purity.
IV. Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
-
Preparation: Weigh approximately 1-2 mg of Hexakis(4-methoxyphenoxymethyl)benzene into several small vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., toluene, DCM, THF, DMF).
-
Initial Observation: Observe solubility at room temperature.
-
Agitation: Vortex each vial for 30 seconds.
-
Heating: If not soluble, gently warm the vials in a sand bath or on a hot plate to approximately 50-60°C.
-
Observation and Documentation: Record the solubility at each stage for each solvent.
Table 1: Example Solubility Screening Data
| Solvent | Room Temperature Solubility | Solubility with Heating | Observations |
| Toluene | Insoluble | Soluble | Clear solution at 60°C |
| DCM | Partially Soluble | Soluble | Precipitates upon cooling |
| THF | Insoluble | Partially Soluble | Suspension remains |
| DMF | Soluble | Soluble | Stable solution upon cooling |
V. References
-
Taylor & Francis. (2006, August 21). SOLUBILITY OF POLYNUCLEAR AROMATIC HYDROCARBONS IN SUPERCRITICAL CARBON DIOXIDE. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2006, January 31). Solubility of Solid Polycyclic Aromatic Hydrocarbons in Pressurized Hot Water at Temperatures from 313 K to the Melting Point. Retrieved from [Link]
-
CONICET. (n.d.). Different behaviours in the solubilization of polycyclic aromatic hydrocarbons in water induced by mixed surfactant solutions. Retrieved from [Link]
-
Environmental Toxicology and Chemistry. (n.d.). Physicochemical properties of polycyclic aromatic hydrocarbons: Aqueous solubilities, n-octanol/water partition coefficients, and Henry's law constants. Retrieved from [Link]
-
PAH Solubility. (n.d.). Retrieved from [Link]
-
RSC Publishing. (2025, April 11). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 16). 6.6D: Troubleshooting. Retrieved from [Link]
-
Quora. (2017, April 5). What should I do if crystallisation does not occur? Retrieved from [Link]
-
PMC - NIH. (n.d.). Role of dissolution rate and solubility in biodegradation of aromatic compounds. Retrieved from [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
ASM Journals. (n.d.). Role of dissolution rate and solubility in biodegradation of aromatic compounds. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, hexakis(trifluoromethyl)- (CAS 2340-93-4). Retrieved from [Link]
-
PubChem - NIH. (n.d.). Hexakis(methylthio)benzene). Retrieved from [Link]
-
J-GLOBAL. (n.d.). Hexakis(4-methoxyphenyl)benzene | Chemical Substance Information. Retrieved from [Link]
-
MDPI. (2024, June 1). Hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene as an Environmentally Friendly Modifier for Polyurethane Powder Coatings with Increased Thermal Stability and Corrosion Resistance. Retrieved from [Link]
-
MDPI. (2015, July 2). Hexakis{4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene. Retrieved from [Link]
-
PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxy-4-(4-methylphenoxy)benzene. Retrieved from [Link]
-
DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications. Retrieved from [Link]
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- 3. HEXAKIS(4-METHOXYPHENOXYMETHYL)BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
The Mechanistic Challenge: Why Hexasubstituted Benzenes Resist Crystallization
Welcome to the Advanced Technical Support Center for Aromatic Crystallography . As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals dealing with the notoriously difficult purification of hexasubstituted benzene derivatives.
Unlike simple aromatics, fully substituted benzenes present unique thermodynamic and kinetic challenges. This guide bypasses generic advice, focusing instead on the mechanistic causality behind solvent selection, self-validating protocols, and targeted troubleshooting to ensure high-purity crystalline yields.
The difficulty in recrystallizing hexasubstituted benzenes stems from two primary structural phenomena:
-
Steric Hindrance and Non-Planarity: The "gear-clashing" of six adjacent substituents often forces the aromatic core out of strict planarity. This disrupts the standard
stacking interactions that typically drive the crystallization of aromatic compounds, lowering the lattice energy and making the compound highly soluble in non-polar solvents. -
Hexa-Host Clathrate Formation: Bulky hexasubstituted benzenes (e.g., hexakis(aryloxy)benzenes) frequently adopt an alternating up-down (ababab) conformation. This geometry creates a rigid, three-dimensional cavity that acts as a "hexa-host," readily trapping solvent molecules to form stable inclusion compounds or clathrates[1].
To achieve a pure "apohost" crystal (free of trapped solvent), your solvent system and cooling kinetics must be rigorously controlled.
Quantitative Data: Solvent Selection Matrix
Selecting the correct solvent requires balancing the thermal solubility gradient against the risk of solvate formation. Below is a field-proven matrix for hexasubstituted benzenes.
| Solvent System | Boiling Point (°C) | Suitability for Hexasubstituted Benzenes | Mechanistic Rationale |
| Ethanol (95%) | 78.3 | Excellent (Small Scale) | High thermal gradient solubility; disrupts weak intermolecular forces without forming clathrates[2]. |
| Benzene / Toluene | 80.1 / 110.6 | Good (Large Scale) | Strong |
| Dichloromethane (DCM) | 39.6 | Moderate | Excellent solubilizer, but its low boiling point limits the thermal gradient. Best used as a primary solvent in binary mixtures[3]. |
| DCM / Benzene | Mixed | Excellent (Complex derivatives) | Synergistic mixture where DCM provides initial solubility and benzene modulates the dielectric constant to force target selectivity[3]. |
| Chloroform | 61.2 | Niche (Supramolecular) | Can form labile solvate clusters (e.g., [Cl(CHCl |
Diagnostic Workflows
Understanding the logical flow of solvent selection and kinetic control is critical to preventing failed crystallizations.
Fig 1. Diagnostic workflow for solvent selection and resolving oiling out.
Fig 2. Thermodynamic vs. kinetic control in hexa-host clathrate formation.
Self-Validating Experimental Protocol: Binary Solvent/Antisolvent Recrystallization
When a single solvent fails to provide an adequate thermal gradient, a binary system (e.g., DCM/Methanol or DCM/Benzene) is required[3]. This protocol is designed to be self-validating, ensuring you do not accidentally isolate a solvate.
Step 1: Saturation Dissolve the crude hexasubstituted benzene in a minimum volume of the primary solvent (e.g., Dichloromethane) at its boiling point. Causality: Minimizing the primary solvent ensures you remain as close to the saturation boundary as possible, maximizing eventual yield.
Step 2: Hot Filtration Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove insoluble impurities or catalyst residues.
Step 3: Antisolvent Titration While maintaining the solution at a gentle boil, add the antisolvent (e.g., Methanol) dropwise until a faint, persistent cloudiness appears. Causality: This cloudiness indicates the exact metastable zone limit where the solution is supersaturated.
Step 4: Clarification Add 1-2 drops of the primary solvent to just clear the solution.
Step 5: Controlled Nucleation (Critical Step) Remove the flask from the heat source and insulate it (e.g., wrapping in a towel). Allow it to cool to room temperature at a rate of roughly 5 °C/hour, followed by an ice bath. Causality: Rapid cooling kinetically traps solvent molecules in the crystal lattice, forming unwanted clathrates[1]. Slow cooling allows the thermodynamically favored pure crystal to pack efficiently, excluding solvent molecules.
Step 6: Validation
Isolate the crystals via vacuum filtration and dry under high vacuum. Run a quick
Troubleshooting & FAQs
Q: My hexasubstituted benzene derivative "oils out" instead of forming a crystalline lattice. How do I force nucleation? A: "Oiling out" occurs when the target compound's melting point is depressed below the solvent's boiling point (often due to high impurity concentrations), causing it to separate as a liquid rather than a solid[5]. Solution: Reheat the biphasic mixture until it is homogeneous. Add 5-10% more of the primary solvent to lower the saturation temperature, then cool the solution extremely slowly. If oiling out persists, introduce a seed crystal of the pure compound at the metastable boundary to bypass the high activation energy required for primary nucleation.
Q: I am scaling up the synthesis of hexamethylbenzene (HMB). Should I stick to ethanol as my recrystallization solvent? A: For small scales (<25 g), 95% ethyl alcohol is ideal because it yields a sharp melting point and easily disrupts weak impurity interactions. However, ethanol requires massive volumes (approx. 600 mL per 25 g of HMB). For larger scale operations, transitioning to a benzene or ether mixture is mechanistically required due to their superior solvation capacity for the highly nonpolar HMB core[2].
Q: NMR analysis of my recrystallized product shows a stoichiometric ratio of solvent molecules. What happened? A: Hexasubstituted benzenes with bulky substituents often act as "hexa-hosts." The steric bulk forces the substituents into an alternating up-down conformation, creating a rigid cavity that readily traps solvent molecules, forming stable clathrates[1]. Solution: You have two options. First, switch to a solvent whose molecular geometry is too large or awkwardly shaped to fit within the host cavity. Second, utilize a high-temperature vacuum desolvation step (monitored by Thermogravimetric Analysis, TGA) to collapse the clathrate into the pure apohost phase.
Q: Can solvent choice actually dictate the supramolecular architecture of my compound?
A: Yes. In highly complex, macrocyclic hexasubstituted benzenes, the solvent is not just a passive medium; it can be an active structural participant. For example, crystallizing trimacrocyclic hexasubstituted benzenes in chloroform can lead to the formation of labile octahedral [Cl(CHCl
References
-
Organic Syntheses, "Organic Syntheses Procedure: 12." orgsyn.org. URL:[Link]
-
PatSnap, "Method for preparing hexamethylbenzene by using cardanol and methanol as raw materials." patsnap.com. URL: [Link]
-
Royal Society of Chemistry, "Trimacrocyclic hexasubstituted benzene linked by labile octahedral [X(CHCl3)6]− clusters." rsc.org. URL: [Link]
-
ACS Publications, "Unusual Conformations of a Hexa-Host Molecule in Solvate Inclusion Compounds." acs.org. URL:[Link]
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Method for preparing hexamethylbenzene by using cardanol and methanol as raw materials - Eureka | Patsnap [eureka.patsnap.com]
- 4. Trimacrocyclic hexasubstituted benzene linked by labile octahedral [X(CHCl3)6]− clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Hexakis(bromomethyl)benzene Substitution
Welcome to the Technical Support Center for researchers and drug development professionals. Hexakis(bromomethyl)benzene (HBB) is a highly crowded, critical precursor for synthesizing hexasubstituted functional molecules, supramolecular architectures, and polymer networks. However, its extreme steric hindrance frequently causes incomplete substitution, side reactions, and poor yields.
This guide, curated by Senior Application Scientists, provides causal mechanistic insights, troubleshooting workflows, and self-validating experimental protocols to help you achieve complete hexasubstitution reliably.
Section 1: Mechanistic Insights (FAQ)
Q: Why is complete nucleophilic substitution of hexakis(bromomethyl)benzene so difficult to achieve? A: The difficulty is rooted in extreme spatial crowding. As nucleophiles sequentially replace the six bromine atoms, the local steric bulk increases exponentially. Density Functional Theory (DFT) calculations reveal that in highly substituted derivatives, the substituents are forced into a rigid, bowl-shaped (aaaaaa) conformation due to intramolecular hydrogen bonding and severe spatial clashes[1][2]. This rigid conformation drastically increases the activation energy required for the 5th and 6th SN2 substitutions, often causing the reaction to stall at the tetra- or penta-substituted stage.
Q: How does the geometry of the chosen nucleophile affect the reaction success? A: To successfully overcome the steric barrier, the nucleophile must possess high nucleophilicity but minimal 3D steric bulk. Planar nucleophiles (e.g., potassium phthalimide) or linear nucleophiles (e.g., the azide ion) are ideal because their compact geometries allow them to slip past the already-substituted bulky groups[2]. Conversely, spherical or highly branched nucleophiles will fail to achieve full hexasubstitution due to insurmountable van der Waals repulsions.
Section 2: Troubleshooting Guide
Q: My reaction stalls at the penta-substituted intermediate. How can I drive it to completion? A: This is a classic symptom of solvent-induced kinetic trapping.
-
Causality: In non-polar or protic solvents, the nucleophile is heavily solvated or poorly dissolved, which reduces its effective nucleophilicity.
-
Solution: Switch to a strongly dipolar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3]. These solvents leave the nucleophile unsolvated (or "naked") and highly reactive. Elevate the reaction temperature to 70–80 °C to provide the necessary kinetic energy to overcome the final steric barrier[1].
Logical workflow for troubleshooting incomplete hexasubstitution reactions.
Q: I am experiencing poor solubility of the hexasubstituted product, making NMR characterization and purification impossible. What should I do? A: Hexasubstituted benzenes often exhibit extreme insolubility due to strong intermolecular π-π stacking and highly rigid crystal lattice packing[4][5].
-
Solution: If synthesizing an amine, isolate it as a hexahydrochloride salt, which is highly soluble in water and easily characterized via D2O NMR[2]. Alternatively, derivatize the product by introducing alkyl chains (e.g., converting amines to alkyl-substituted hexakis-amides). This disrupts the crystal packing and imparts extremely high solubility in non-polar organic solvents like chloroform and n-hexane[2].
Section 3: Validated Experimental Protocols
Protocol 1: Gabriel Synthesis of Hexakis(aminomethyl)benzene Hexahydrochloride
This protocol utilizes potassium phthalimide, a planar nucleophile, to bypass steric hindrance. Self-Validating Mechanism: The intermediate hexakis(phthalimidomethyl)benzene is highly insoluble in DMF at room temperature. Its heavy precipitation serves as a direct visual confirmation that full hexasubstitution has occurred.
Step 1: Nucleophilic Substitution
-
Suspend hexakis(bromomethyl)benzene (1.0 eq) and potassium phthalimide (8.0 eq; the excess ensures completion) in anhydrous DMF.
-
Heat the mixture to 70 °C under an inert argon atmosphere for 24 hours. Causality: The elevated temperature provides the kinetic energy required to overcome the steric barrier of the final substitutions.
-
Cool the reaction to room temperature. The hexakis(phthalimidomethyl)benzene intermediate will precipitate out of the solution.
-
Filter the precipitate and wash sequentially with water and methanol to remove excess potassium phthalimide and KBr byproducts. Yields typically exceed 90%[1].
Step 2: Deprotection (Hydrazinolysis)
-
Suspend the purified intermediate in ethanol and add hydrazine hydrate (excess).
-
Reflux the mixture for 12 hours. The phthalimide moiety decomposes into 2,3-dihydrophthalazine-1,4-dione.
-
Cool the mixture and treat with concentrated HCl.
-
Filter off the insoluble phthalazine byproducts. The filtrate contains the pure hexakis(aminomethyl)benzene hexahydrochloride. Evaporate the solvent to yield the final product[2].
Reaction pathway for the Gabriel synthesis of hexakis(aminomethyl)benzene.
Protocol 2: Synthesis of Hexakis(alkylseleno)benzenes
Step 1: In a reaction flask, generate the aliphatic selenate anion in situ by reacting sodium borohydride with dialkyl diselenide (RSeSeR) in aqueous THF[1]. Step 2: Add hexakis(bromomethyl)benzene (1.0 eq) to the sixfold excess of the generated selenate anion. Step 3: Stir at room temperature. Causality: The extreme nucleophilicity of the selenate anion, combined with the aqueous THF solvent system, drives the reaction cleanly to the hexasubstituted position without the need for elevated heating. Step 4: Purify the resulting mixture via column chromatography followed by recrystallization to afford the pure hexaalkyl(alkylseleno)benzene[1].
Section 4: Quantitative Data Summary
The following table summarizes the optimized parameters required to achieve full hexasubstitution using various nucleophiles, highlighting the necessity of dipolar aprotic solvents and specific thermal conditions.
| Nucleophile Geometry | Reagent | Solvent System | Temp (°C) | Target Product | Yield (%) |
| Planar | Potassium phthalimide | DMF | 70 | Hexakis(phthalimidomethyl)benzene | >90% |
| Linear | Sodium azide | DMSO / THF | 60 | Hexakis(azidomethyl)benzene | 85–95% |
| Linear/Soft | RSe⁻ (in situ) | aq. THF | 25 | Hexakis(alkylselenomethyl)benzene | 70–85% |
| Bulky/Rigid | 4,4'-bipyridine | DMF / MeOH | 80 | Poly(ionic network) precursor | N/A (Polymer) |
References
- CAS 3095-73-6 Hexakis(bromomethyl)benzene - Alfa Chemistry. Alfa Chemistry.
- Gabriel Synthesis of Hexakis(aminomethyl)benzene and Its Derivatization. NII.
- Polymer Electrolyte Glue: A Universal Interfacial Modification Strategy for All-Solid-State Li Batteries. Nanyang Technological University (NTU).
- The synthesis and characterisation of halogen and nitro phenyl azide derivatives as highly energetic materials. LMU Munich.
- Secondary Interactions in Bromomethyl-substituted Benzenes: Crystal Structures. ResearchGate.
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Technical Support Center: Controlling Polymorphs in Hexakis(4-methoxyphenoxymethyl)benzene Crystallization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of Hexakis(4-methoxyphenoxymethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of polymorphic control for this specific molecule. Given its structural complexity as a hexasubstituted benzene derivative, with significant conformational flexibility, controlling its solid-state form is critical for ensuring reproducibility and desired material properties.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of physical chemistry and crystallization.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a critical consideration for Hexakis(4-methoxyphenoxymethyl)benzene?
A: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1][2] These different crystalline forms are called polymorphs. Although polymorphs have the same chemical composition, they can exhibit significantly different physicochemical properties, including:
-
Solubility and Dissolution Rate: This is critical in drug development for bioavailability.
-
Melting Point and Stability: Different polymorphs have different free energies, with the most stable form having the lowest energy.[3] Metastable forms can convert to the stable form over time, which can be triggered by changes in temperature or the presence of a solvent.[2]
-
Mechanical Properties: Hardness, tabletability, and flow characteristics can vary.
-
Crystal Habit (Morphology): The external shape of the crystals can differ, impacting filtration, drying, and formulation processes.[2]
For a large, flexible molecule like Hexakis(4-methoxyphenoxymethyl)benzene, the various conformations of its six side-arms can lead to different packing arrangements in the crystal lattice, making polymorphism highly probable. Controlling which polymorph is produced is essential for consistent batch-to-batch performance and regulatory compliance.
Q2: What are the primary factors that influence which polymorph of Hexakis(4-methoxyphenoxymethyl)benzene will crystallize?
A: The final polymorphic form is a result of a complex interplay between thermodynamics and kinetics. The key experimental variables you can control include:
-
Solvent Choice: This is one of the most powerful tools. Different solvents can lead to different polymorphs through specific solute-solvent interactions, solubility profiles, and the potential formation of solvates (where the solvent is incorporated into the crystal structure).[4][5][6][7]
-
Temperature: Temperature affects the relative stability of polymorphs.[1][4] For some systems (enantiotropic), one polymorph may be stable at a lower temperature while another is stable at a higher temperature.[4][8]
-
Supersaturation: This is the driving force for crystallization. High levels of supersaturation, often achieved by rapid cooling or fast anti-solvent addition, tend to favor the formation of less stable (kinetically favored) polymorphs.[4][9][10] Lower supersaturation levels, achieved through slow cooling, generally yield the most stable (thermodynamically favored) form.[4]
-
Cooling Rate: Rapid cooling favors kinetic control, while slow cooling allows the system to approach equilibrium, favoring thermodynamic control.[4]
-
Agitation/Stirring: Stirring affects mass and heat transfer and can induce secondary nucleation, potentially influencing the polymorphic outcome.[4][9]
-
Impurities: Even trace amounts of impurities can inhibit or promote the nucleation of a specific polymorph.[4]
Q3: What is the difference between a true polymorph and a pseudopolymorph (solvate)?
A: A true polymorph refers to different crystal structures of the same chemical compound in its pure, anhydrous (solvent-free) state. In contrast, a pseudopolymorph , often called a solvate (or a hydrate if the solvent is water), is a crystalline form where molecules of the crystallization solvent are incorporated into the crystal lattice.[4] While technically different in composition, solvates are often studied alongside polymorphs because they represent another potential solid form of the compound and can convert to anhydrous forms upon desolvation.[5] It is crucial to distinguish between them using techniques like Thermogravimetric Analysis (TGA), which can quantify solvent loss upon heating.
Q4: Which analytical techniques are essential for identifying and characterizing polymorphs of Hexakis(4-methoxyphenoxymethyl)benzene?
A: A combination of techniques is necessary for unambiguous characterization:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different polymorphs. Each crystalline form will produce a unique diffraction pattern, acting as a "fingerprint."
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can identify melting points, phase transitions between polymorphs, and desolvation events.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is essential for detecting the presence of solvent in the crystal structure and distinguishing between polymorphs and solvates.
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can often distinguish between polymorphs, as the different crystal packing arrangements can lead to subtle shifts in bond vibrations.
-
Solid-State NMR (ssNMR): This technique provides information about the local chemical environment of atoms in the solid state and can be a powerful tool for distinguishing polymorphs.
-
Optical Microscopy: Can reveal differences in crystal shape (habit) and is useful for observing transformations in real-time.[2]
Troubleshooting Guide: Common Crystallization Issues
Problem: I am consistently obtaining a mixture of polymorphic forms. How can I improve the selectivity to isolate a single, pure polymorph?
Cause & Troubleshooting Workflow:
Obtaining a mixture of polymorphs is a common issue, often indicating that the nucleation and growth of multiple forms are occurring simultaneously. This typically happens when crystallization conditions are on the border between favoring two different forms.
dot
Caption: Troubleshooting workflow for isolating a single polymorph.
Detailed Steps:
-
Re-evaluate the Solvent System: The choice of solvent is paramount.[4][7] Solute-solvent interactions can stabilize the precursors to a specific polymorph in solution.[5][11]
-
Action: Conduct a systematic solvent screen using solvents with different properties (e.g., toluene, ethyl acetate, acetonitrile, heptane, isopropanol).
-
Rationale: A solvent that has strong interactions with the solute may favor a different polymorph compared to a solvent with weak interactions.
-
-
Modify the Cooling Profile (Thermodynamic vs. Kinetic Control):
-
To obtain the thermodynamic (most stable) form: Employ a very slow cooling rate (e.g., 0.1 °C/min or slower). This allows the system to remain near equilibrium, giving molecules sufficient time to arrange into the most stable crystal lattice.[4]
-
To obtain a kinetic (metastable) form: Use rapid cooling ("crash cooling"). This quickly generates high supersaturation, forcing nucleation of the form with the lowest energy barrier, which is often a metastable polymorph.[4]
-
-
Control Supersaturation More Precisely:
-
Action: Instead of cooling, try generating supersaturation through slow evaporation of the solvent at a constant temperature or by the very slow addition of an anti-solvent.[9]
-
Rationale: This decouples temperature effects from supersaturation, giving you more precise control over the driving force of crystallization.[4][8]
-
-
Implement Seeding: If you can isolate even a tiny amount of the desired pure polymorph, use it to seed a subsequent crystallization.
-
Action: Prepare a clear, slightly supersaturated solution of your compound. Add a small quantity (1-2% by weight) of the pure seed crystals of the desired polymorph.
-
Rationale: Seeding bypasses the stochastic nature of primary nucleation and directs the crystallization towards the growth of the seeded form.
-
Problem: My crystallization is not reproducible. I obtained Form A last week, but this week, under what I thought were identical conditions, I got Form B.
Cause & Troubleshooting Workflow:
This common and frustrating problem points to a hidden, uncontrolled variable in your experiment. The most likely culprits are subtle differences in supersaturation rates, temperature profiles, or the presence of trace impurities.
-
Review Your Protocol for Hidden Variables:
-
Ambient Conditions: Was the lab temperature significantly different? Was the solvent from a new bottle (potentially with a different water content or trace impurities)?
-
Glassware: Was the glassware scrupulously clean? Scratches or residual particulates can act as nucleation sites.
-
Stirring: Was the stirring rate and stir bar size identical? Different agitation can change nucleation kinetics.[4][9]
-
-
Quantify and Control Your Supersaturation Profile:
-
Action: Instead of "cooling in an ice bath," use a programmable cooling bath to ensure an identical cooling rate every time. Instead of "adding anti-solvent," use a syringe pump for precise, reproducible addition.[9]
-
Rationale: Ostwald's Rule of Stages suggests that less stable polymorphs often crystallize first.[1] Minor changes in the rate at which you pass through different supersaturation zones can determine whether a metastable form has time to nucleate or if the system proceeds directly to the stable form.
-
-
Investigate Impurity Effects:
-
Action: Analyze your starting material by HPLC for purity. If possible, re-purify it by chromatography or a preliminary recrystallization from a different solvent system.
-
Rationale: Even very small amounts of impurities, such as unreacted starting materials or side products, can act as templates or inhibitors for the nucleation of specific polymorphs.[4]
-
Problem: I have a new crystal form, but I suspect it's a solvate, not a true polymorph. How can I confirm this?
Cause & Troubleshooting Workflow:
Hexasubstituted benzenes are known to form inclusion compounds or solvates.[12][13] Distinguishing a solvate from an anhydrous polymorph is a critical step in characterization.
-
Thermogravimetric Analysis (TGA):
-
Action: Run a TGA experiment on your new crystals, heating at a controlled rate (e.g., 10 °C/min) from room temperature to above the boiling point of the crystallization solvent.
-
Analysis: Look for a distinct mass loss step. If the mass loss corresponds to the stoichiometric amount of one or more solvent molecules, you have a solvate. An anhydrous polymorph will show no significant mass loss until decomposition.
-
-
Differential Scanning Calorimetry (DSC):
-
Action: Run a DSC scan in parallel with the TGA.
-
Analysis: A solvate will often show a broad endotherm corresponding to the TGA mass loss (desolvation), followed by a sharp endotherm for the melting of the resulting anhydrous form. Sometimes, the desolvation can trigger a recrystallization into a different polymorph before melting.
-
-
Variable Temperature PXRD (VT-PXRD):
-
Action: Collect PXRD patterns as the sample is heated.
-
Analysis: If the initial PXRD pattern changes to a new pattern at the desolvation temperature observed in the TGA/DSC, this confirms a solvent-mediated phase transformation and proves the initial form was a solvate.
-
Experimental Protocols & Data
Protocol: Systematic Solvent Screening for Polymorphic Control
This protocol outlines a standardized workflow for investigating the impact of solvents on the crystallization of Hexakis(4-methoxyphenoxymethyl)benzene.
Objective: To identify different polymorphs and solvates and to determine crystallization conditions that selectively yield a single, pure form.
Methodology:
-
Solvent Selection: Choose a diverse set of at least 8-12 solvents. Group them by class:
-
Apolar: Toluene, Heptane
-
Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF)
-
Polar Protic: Methanol, Ethanol, Isopropanol (IPA)
-
-
Solubility Determination: For each solvent, determine the approximate solubility at two temperatures (e.g., 25 °C and 60 °C) to establish the working concentration range.
-
Crystallization Experiments (perform for each solvent):
-
Slow Cooling:
-
Prepare a saturated solution at an elevated temperature (e.g., 60 °C).
-
Filter the hot solution through a 0.2 µm filter into a clean vial.
-
Allow the vial to cool slowly to room temperature over 4-6 hours in a dewar or insulated container.
-
If no crystals form, transfer to a refrigerator (4 °C).
-
-
Fast Cooling (Crash Cool):
-
Prepare a saturated solution at an elevated temperature (e.g., 60 °C).
-
Quickly place the vial into an ice-water bath (0 °C).
-
-
Slow Evaporation:
-
Prepare a solution at room temperature that is approximately 50% saturated.
-
Cover the vial with perforated foil and leave it undisturbed in a fume hood.
-
-
Anti-Solvent Addition:
-
Dissolve the compound in a good solvent (e.g., THF).
-
Slowly add a miscible anti-solvent (e.g., water or heptane) dropwise until turbidity persists.
-
-
-
Sample Isolation and Analysis:
-
Isolate the crystals by filtration.
-
Dry the crystals under vacuum at ambient temperature.
-
Immediately analyze a portion of the solid by PXRD to identify the form.
-
Analyze another portion by TGA/DSC to check for solvent inclusion.
-
Data Summary: Hypothetical Polymorph Screen of Hexakis(4-methoxyphenoxymethyl)benzene
The following table summarizes plausible results from the protocol above, illustrating how different conditions can yield different forms.
| Experiment ID | Solvent | Crystallization Method | Resulting Solid Form | Analytical Notes (PXRD, DSC, TGA) |
| EXP-01 | Toluene | Slow Cooling | Form I | Anhydrous. Melts at 155 °C. Unique PXRD pattern. |
| EXP-02 | Toluene | Fast Cooling | Form II | Anhydrous. Melts at 148 °C, then recrystallizes to Form I. |
| EXP-03 | Ethyl Acetate | Slow Cooling | Form I | Anhydrous. Identical to EXP-01. |
| EXP-04 | Ethyl Acetate | Slow Evaporation | Form III | Anhydrous. Melts at 162 °C. Unique PXRD pattern. Likely the most stable form. |
| EXP-05 | Acetone | Slow Cooling | Solvate A | TGA shows ~10.5% mass loss corresponding to 1 mole of acetone. |
| EXP-06 | Isopropanol | Slow Cooling | Form II | Anhydrous. Identical to EXP-02. |
| EXP-07 | THF / Heptane | Anti-Solvent | Amorphous | No sharp peaks in PXRD pattern. Broad glass transition in DSC. |
| EXP-08 | Toluene (Seeded with Form I) | Slow Cooling | Form I | Pure Form I obtained reproducibly. |
Interpretation: This hypothetical data shows a system with at least three anhydrous polymorphs (I, II, III) and one solvate. Form III appears to be the thermodynamically most stable form due to its higher melting point. Form II is a kinetic product obtained under fast cooling conditions. Form I is readily accessible from multiple solvents. Seeding (EXP-08) is shown to be an effective control strategy.
References
- Factors Influencing Polymorphism - Seven Star Pharma. (n.d.).
- Gong, J., et al. (2014). Effects of Solvent on Polymorph Formation and Nucleation of Prasugrel Hydrochloride. Crystal Growth & Design, ACS Publications.
- Chadwick, K., et al. (2011). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 11(10), 4451-4459.
- Garekani, H. A., et al. (2001). Polymorph Selection with Morphology Control Using Solvents and Additives. LJMU Research Online.
- Anwar, J., & Tarling, S. E. (1993). Crystallization of polymorphs: The effect of solvent. Journal of Physics D: Applied Physics, 26(B), B90-B93.
- Wikipedia. (n.d.). Crystal polymorphism.
- Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3, 203-210.
- Nagy, Z. K., et al. (2019). Thermodynamic Polymorph Selection in Enantiotropic Systems Using Supersaturation-Controlled Batch and Semibatch Cooling Crystallization. Crystal Growth & Design, 19(11), 6493-6504.
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
- Kubota, N. (2002). Controlling factor of polymorphism in crystallization process. Journal of Crystal Growth, 242(3-4), 309-314.
- Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development.
- Yu, L., et al. (2023). Accessing Selective Crystallization of ROY Polymorphs Using Directional Crystallization from the Melt. Crystal Growth & Design, ACS Publications.
- Jones, P. G., et al. (2025). Crystal Structure and Hirshfeld Surface Analysis of Hexakis(acetoxymethyl)benzene. Molecules, 30(10), 2233.
- Grishina, E. V., et al. (2022). Crystallization of Nano-Sized Macromolecules by the Example of Hexakis-[4-{(N-Allylimino)methyl}phenoxy]cyclotriphosphazene. Nanomaterials, 12(13), 2269.
- Maly, K. E., et al. (2007). A New Pseudopolymorph of Hexakis-(4-cynaophenyl)benzene. Acta Crystallographica Section E, E63(7), o3329-o3331.
- MDPI. (2022). Crystallization of Nano-Sized Macromolecules by the Example of Hexakis-[4-{(N-Allylimino)methyl}phenoxy]cyclotriphosphazene. Nanomaterials, 12(13).
- Maly, K. E., et al. (2007). A new pseudopolymorph of hexakis(4-cyanophenyl)benzene. ResearchGate.
- Organic Syntheses Procedure. (n.d.). dibromo-3',4',5',6'-tetrakis(4-bromophenyl).
- Allcock, H. R., et al. (1996). Small-Molecule Phosphazene-Substituted Phenoxy Side Groups Synthesis, X-Ray Structures, and Comparisons with the Corresponding H. DTIC.
- ResearchGate. (n.d.). Synthesis and characterization of poly{hexakis[(methy1)(4-hydroxyphenoxy)]cyclotriphosphazene}.
- Sigma-Aldrich. (n.d.). HEXAKIS(4-METHOXYPHENOXYMETHYL)BENZENE AldrichCPR.
- Rz̧sa, P., et al. (2024). Hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene as an Environmentally Friendly Modifier for Polyurethane Powder Coatings with Increased Thermal Stability and Corrosion Resistance. Materials, 17(11), 2549.
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Hexasubstituted Benzenes
For the seasoned researcher in drug development and discovery, the structural elucidation of complex molecules is a daily challenge. Among these, hexasubstituted benzenes present a unique puzzle. Their high degree of substitution can lead to intricate and often overlapping fragmentation patterns in mass spectrometry, demanding a nuanced understanding of the underlying chemistry to decipher. This guide provides an in-depth comparison of the fragmentation behaviors of these molecules under different ionization techniques, supported by experimental data and field-proven insights.
The Challenge of Stability: Why Hexasubstituted Benzenes are a Special Case
The benzene ring's inherent aromatic stability means that a significant amount of energy is required to induce fragmentation.[1] In hexasubstituted benzenes, this stability is further influenced by the electronic and steric nature of the six substituents. The fragmentation pathways are therefore a direct reflection of the weakest bonds and the most stable resulting fragment ions, offering a window into the molecule's structure.
The choice of ionization technique is paramount. Hard ionization methods like Electron Ionization (EI) impart significant energy, leading to extensive fragmentation. In contrast, soft ionization techniques such as Electrospray Ionization (ESI) typically produce protonated or deprotonated molecules with less fragmentation, often requiring tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.[2][3]
Electron Ionization (EI): A Tale of Two Chemistries
Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (M+•) that is prone to fragmentation.[4] The subsequent fragmentation is a cascade of reactions governed by the stability of the resulting ions and neutral losses. Let's compare two classic examples: hexamethylbenzene and hexachlorobenzene.
Hexamethylbenzene: The Dominance of Benzylic Cleavage
Hexamethylbenzene (C₁₂H₁₈) provides a clear example of fragmentation driven by the formation of stable benzylic cations.
Key Fragmentation Pathways:
-
Loss of a Methyl Radical: The most prominent fragmentation pathway is the loss of a methyl group (•CH₃) to form a highly stable pentamethylbenzyl cation at m/z 147. This ion is often the base peak in the spectrum.[5][6]
-
Formation of Tropylium and Related Ions: While the classic tropylium ion (m/z 91) is a hallmark of many alkylbenzenes, in hexamethylbenzene, we observe a substituted analogue.[1]
-
Sequential Loss of Hydrogens and Methyl Groups: The initial fragment ions can undergo further fragmentation, leading to a complex series of ions corresponding to the loss of hydrogen atoms and additional methyl groups.[7]
The fragmentation of hexamethylbenzene is characterized by a step-wise degradation of the alkyl substituents, largely preserving the aromatic core until later stages of fragmentation.
Table 1: Prominent EI-MS Fragment Ions of Hexamethylbenzene
| m/z | Proposed Fragment | Relative Abundance | Notes |
| 162 | [C₁₂H₁₈]⁺• (Molecular Ion) | Moderate | The parent molecular ion.[5][6] |
| 147 | [C₁₁H₁₅]⁺ | High (Often Base Peak) | Loss of a methyl radical (M-15).[5] |
| 148 | [C₁₁H₁₆]⁺ | Low | Isotope peak of m/z 147.[5] |
| 133 | [C₁₀H₁₃]⁺ | Moderate | Loss of an ethyl radical or two methyl groups. |
| 119 | [C₉H₁₁]⁺ | Moderate | Further fragmentation. |
| 91 | [C₇H₇]⁺ | Low to Moderate | Indicative of a tropylium-like structure.[5] |
Hexachlorobenzene: A Halogenated Fragmentation Cascade
In stark contrast to hexamethylbenzene, the fragmentation of hexachlorobenzene (C₆Cl₆) is dominated by the loss of chlorine atoms and the formation of chlorocarbon fragments.
Key Fragmentation Pathways:
-
Sequential Loss of Chlorine Atoms: The mass spectrum of hexachlorobenzene shows a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl. The fragmentation is characterized by the sequential loss of chlorine atoms, leading to ions at m/z 249 (M-Cl)⁺, m/z 214 (M-2Cl)⁺, and so on.[1][8]
-
Ring Contraction and Fission: At higher fragmentation energies, the aromatic ring can undergo contraction or cleavage, leading to smaller chlorinated fragments.
-
Formation of Dichlorocarbene Radical Cation: A notable fragment at m/z 82 can be attributed to the dichlorocarbene radical cation ([:CCl₂]⁺•).
The fragmentation of hexachlorobenzene highlights the influence of electronegative substituents, where the cleavage of the carbon-halogen bond is a primary fragmentation driver.
Table 2: Prominent EI-MS Fragment Ions of Hexachlorobenzene
| m/z | Proposed Fragment | Relative Abundance | Notes |
| 284 | [C₆Cl₆]⁺• (Molecular Ion) | High | The parent molecular ion with its characteristic isotopic pattern.[1][8] |
| 249 | [C₆Cl₅]⁺ | High | Loss of a chlorine atom (M-35).[8] |
| 214 | [C₆Cl₄]⁺• | Moderate | Loss of two chlorine atoms. |
| 177 | [C₆Cl₃]⁺ | Moderate | Loss of three chlorine atoms.[8] |
| 142 | [C₆Cl₂]⁺• | Moderate | Loss of four chlorine atoms.[8] |
| 107 | [C₅Cl]⁺ | Low | Ring fragmentation.[1] |
Electrospray Ionization (ESI): A Softer Approach for Structural Confirmation
ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal in-source fragmentation.[2] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed.
For hexasubstituted benzenes, the fragmentation patterns in ESI-MS/MS are highly dependent on the nature of the substituents and the site of protonation or deprotonation.
General Principles of ESI-MS/MS Fragmentation:
-
Substituent-Directed Fragmentation: The fragmentation pathways are often initiated at the most labile substituent. For example, in nitroaromatic compounds, the loss of NO₂ is a common fragmentation pathway.[9] For compounds with carboxylic acid groups, decarboxylation is frequently observed.[9]
-
"Ortho" Effects: The relative positions of substituents can significantly influence fragmentation. Adjacent groups can interact, leading to unique neutral losses or rearrangement reactions.[9]
-
Charge-Remote Fragmentation: In some cases, fragmentation can occur at a site remote from the charge-carrying group, driven by the overall energetics of the ion.
A direct comparison of a wide range of hexasubstituted benzenes under ESI-MS/MS is less documented in the literature compared to EI-MS. However, the principles of substituent-directed fragmentation provide a predictive framework for interpreting their spectra. For instance, a hexasubstituted benzene with a mix of electron-donating and electron-withdrawing groups will likely exhibit fragmentation pathways that are a composite of the individual substituent effects.
Experimental Protocols: A Practical Guide
The successful analysis of hexasubstituted benzenes by mass spectrometry relies on robust and well-optimized experimental protocols.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds
GC-MS with EI is the workhorse for the analysis of volatile and semi-volatile aromatic compounds like hexamethylbenzene and hexachlorobenzene.
Step-by-Step GC-MS Protocol:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 10-100 µg/mL.
-
Inlet Conditions:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Oven Temperature Program:
-
Initial Temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to a final temperature of 280-320 °C.[11]
-
Final Hold: 5-10 minutes.
-
-
MS Conditions (EI):
Causality Behind Choices: The high injector and final oven temperatures ensure the efficient volatilization of these often high-boiling point compounds. The 70 eV electron energy is a standard that provides reproducible fragmentation patterns for library matching.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar and Thermally Labile Compounds
For hexasubstituted benzenes with polar functional groups (e.g., -COOH, -OH, -SO₃H) that are not amenable to GC, LC-MS with ESI is the method of choice.
Step-by-Step LC-MS Protocol:
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water) to a concentration of 1-10 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive or negative, depending on the analyte's ability to be protonated or deprotonated.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Temperature: 250-350 °C.
-
Nebulizer Pressure: 30-50 psi.
-
MS/MS: For structural elucidation, perform product ion scans on the precursor ion of interest using collision-induced dissociation (CID). The collision energy will need to be optimized for each compound.
-
Causality Behind Choices: The use of formic acid or ammonium hydroxide in the mobile phase aids in the protonation or deprotonation of the analyte in the ESI source. The optimization of collision energy in MS/MS is critical to achieve informative fragmentation without complete shattering of the ion.
Visualizing Fragmentation: A Mechanistic Perspective
To better understand the fragmentation processes, we can represent them using diagrams.
EI Fragmentation of Hexamethylbenzene
Caption: EI fragmentation of hexamethylbenzene.
EI Fragmentation of Hexachlorobenzene
Caption: EI fragmentation of hexachlorobenzene.
Conclusion: A Unified Approach to a Complex Problem
The mass spectrometric analysis of hexasubstituted benzenes is a multifaceted challenge that requires a deep understanding of both the instrumentation and the fundamental principles of ion chemistry. By judiciously selecting the ionization technique and carefully optimizing analytical parameters, researchers can unlock a wealth of structural information from the fragmentation patterns. While EI-MS provides detailed fragmentation for volatile compounds, ESI-MS/MS is indispensable for the analysis of more polar and complex derivatives. The comparative data and protocols presented in this guide serve as a valuable resource for scientists and drug development professionals navigating the intricate world of structural elucidation.
References
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Aromatic Compounds Analysis by HS-SPME-GC-MS. (n.d.). Bio-protocol. Retrieved February 27, 2026, from [Link]
-
PubChem. (n.d.). Hexamethylbenzene. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Decay Sequences - Ion Series of Mass Spectra Hexamethylbenzene and Hexakis(Trifluoromethyl)Benzene. (n.d.). Fluorine notes. Retrieved February 27, 2026, from [Link]
-
PubChem. (n.d.). Hexachlorobenzene. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Gonzalez, G., & Feyerherm, F. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. Retrieved February 27, 2026, from [Link]
-
NIST. (n.d.). Benzene, hexamethyl-. NIST WebBook. Retrieved February 27, 2026, from [Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022, November 25). MDPI. Retrieved February 27, 2026, from [Link]
-
GC/MS Analysis of Aromatics in Gasoline using ASTM D5769: Set-up, Optimization, and Automated Reporting. (n.d.). Separation Science. Retrieved February 27, 2026, from [Link]
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Hexachlorobenzene: CAS # 118-74-1 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. (n.d.). Restek. Retrieved February 27, 2026, from [Link]
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Safety Operating Guide
Personal protective equipment for handling Hexakis(4-methoxyphenoxymethyl)benzene
A Researcher's Guide to Safely Handling Hexakis(4-methoxyphenoxymethyl)benzene
As researchers and scientists at the forefront of drug development, our work with novel compounds is foundational to innovation. Hexakis(4-methoxyphenoxymethyl)benzene is one such compound with unique properties. However, with novelty comes the responsibility of ensuring the utmost safety in its handling. This guide provides a detailed protocol for the use of personal protective equipment (PPE) when working with this compound, underpinned by a philosophy of proactive safety and procedural validation.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, the primary method for exposure control should always be robust engineering controls.
-
Chemical Fume Hood : All handling of Hexakis(4-methoxyphenoxymethyl)benzene, particularly when dealing with the solid powder or creating solutions, must be conducted within a properly functioning chemical fume hood.[2][3] This minimizes the risk of inhaling airborne particles or vapors. The fume hood should have a certified face velocity of 80-125 feet per minute.[4]
-
Ventilation : Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors, especially if handling larger quantities.[2][5]
Personal Protective Equipment (PPE): A Comprehensive Approach
The following PPE is mandatory when handling Hexakis(4-methoxyphenoxymethyl)benzene. The rationale behind each selection is to create a comprehensive barrier against potential exposure routes.
Eye and Face Protection
-
Chemical Splash Goggles : Due to the unknown irritancy of the compound, chemical splash goggles that form a seal around the eyes are required to protect against dust particles and potential splashes.[6] Standard safety glasses do not offer sufficient protection from chemical splashes or fine powders.[6]
-
Face Shield : When there is a significant risk of splashing, such as when handling larger volumes of a solution or during vigorous mixing, a face shield should be worn in addition to chemical splash goggles.[2]
Hand Protection
Given that Hexakis(4-methoxyphenoxymethyl)benzene is an aromatic ether, glove selection is critical. Aromatic compounds and ethers can degrade certain glove materials.
-
Double Gloving : It is recommended to wear two pairs of nitrile gloves.[4] This provides a preliminary barrier and reduces the risk of exposure if the outer glove is compromised.
-
Glove Material : For incidental contact, nitrile gloves are generally acceptable.[3][7] However, for prolonged handling or when dealing with solutions, more robust gloves such as butyl rubber or fluoro-elastomer (Viton™) should be considered, as they offer better protection against a range of organic chemicals.[6][8] It is crucial to inspect gloves for any signs of degradation or perforation before and during use.[9]
-
Proper Removal : Use proper glove removal techniques to avoid skin contact with the outer surface of the contaminated glove.[5]
Body Protection
-
Laboratory Coat : A buttoned, full-length laboratory coat must be worn to protect the skin and personal clothing from contamination.[3][4]
-
Full-Length Pants and Closed-Toe Shoes : To prevent any skin exposure, full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[3][4]
Respiratory Protection
Under normal conditions of use within a certified chemical fume hood, respiratory protection is not expected to be necessary.[5] However, if there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.[10]
Procedural Workflow for Handling Hexakis(4-methoxyphenoxymethyl)benzene
The following workflow is designed to ensure a systematic and safe approach to handling this compound.
Caption: A procedural workflow for the safe handling of Hexakis(4-methoxyphenoxymethyl)benzene.
Operational and Disposal Plans
Spill Response
In the event of a spill, the following steps should be taken:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or you are unsure of the hazard, evacuate the area.
-
Containment : For small spills, use an inert absorbent material like sand, vermiculite, or a commercial spill kit to contain the substance.[5][11]
-
Cleanup : Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[2]
-
Ventilation : Ensure the area is well-ventilated during and after cleanup.
Disposal
All waste containing Hexakis(4-methoxyphenoxymethyl)benzene, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Containers : Place all contaminated materials in a clearly labeled, sealed container for hazardous chemical waste.[3]
-
Institutional Protocols : Follow all local and institutional regulations for the disposal of chemical waste.[5][11] Never dispose of this chemical down the drain.[3]
By adhering to these stringent protocols, researchers can confidently work with novel compounds like Hexakis(4-methoxyphenoxymethyl)benzene, ensuring both personal safety and the integrity of their research.
References
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- Organic Syntheses. (n.d.). dibromo-3',4',5',6'-tetrakis(4-bromophenyl).
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- Sigma-Aldrich. (n.d.). HEXAKIS(4-ISOPROPYLPHENOXYMETHYL)BENZENE AldrichCPR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
